N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide
Descripción
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Propiedades
IUPAC Name |
N'-(1-methoxypropan-2-yl)-N-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8(7-17-2)13-10(15)11(16)14-9-4-3-5-12-6-9/h3-6,8H,7H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUYAUUKZUGWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide: A Methodological Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary & Strategic Rationale
The oxalamide motif (-NH-CO-CO-NH-) is a privileged pharmacophore in medicinal chemistry, frequently deployed to introduce structural rigidity, modulate physicochemical properties, and act as a bidentate hydrogen-bond donor/acceptor system. Variations of the oxalamide and closely related glyoxylamide scaffolds are heavily utilized in the development of tubulin polymerization inhibitors[1] and various kinase modulators.
The target compound, N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide , is an unsymmetrical oxalamide featuring an electron-deficient aromatic ring (pyridin-3-yl) on one terminus and a flexible, ether-containing aliphatic chain (1-methoxypropan-2-yl) on the other.
The Chemoselectivity Challenge
Synthesizing unsymmetrical oxalamides requires strict control over chemoselectivity. A naive approach—mixing both amines with diethyl oxalate—inevitably yields a statistical mixture of symmetric and unsymmetrical diamides. Because aliphatic amines (like 1-methoxypropan-2-amine) are significantly more nucleophilic than aromatic amines (like 3-aminopyridine), the aliphatic amine will rapidly consume the electrophile.
To bypass this, we utilize a highly controlled, self-validating two-step protocol. We first react the less nucleophilic aromatic amine with a highly reactive mono-acylating agent (ethyl oxalyl chloride) to form a stable mono-oxamate intermediate[2][3]. In the second step, the more nucleophilic aliphatic amine easily undergoes aminolysis with the less reactive ester group.
Fig 1: Chemoselectivity logic dictating the order of amine addition in oxalamide synthesis.
Quantitative Reaction Parameters
To ensure reproducibility, all stoichiometric calculations are normalized to a 10.0 mmol scale based on the limiting reagent of the first step.
Table 1: Stoichiometric and Quantitative Parameters for Step 1 & Step 2
| Step | Reagent / Material | MW ( g/mol ) | Equivalents | Mass/Vol (10 mmol scale) | Functional Role |
| 1 | 3-Aminopyridine | 94.12 | 1.0 | 941 mg | Aromatic Nucleophile |
| 1 | Ethyl oxalyl chloride | 136.53 | 1.1 | 1.50 g (1.23 mL) | Acylating Agent |
| 1 | Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g (2.09 mL) | Acid Scavenger |
| 1 | Dichloromethane (DCM) | 84.93 | Solvent | 20 mL | Aprotic Solvent |
| 2 | Ethyl N-(pyridin-3-yl)oxamate | 194.19 | 1.0 | 1.94 g (Theoretical) | Electrophilic Intermediate |
| 2 | 1-Methoxypropan-2-amine | 89.14 | 1.2 | 1.07 g (1.25 mL) | Aliphatic Nucleophile |
| 2 | Ethanol (Absolute) | 46.07 | Solvent | 15 mL | Protic Solvent |
Experimental Workflows & Causality
Fig 2: Two-step forward synthesis workflow for the target unsymmetrical oxalamide.
Step 1: Synthesis of Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate (Intermediate)
This step relies on nucleophilic acyl substitution. The highly electrophilic acyl chloride is selectively attacked by the pyridine amine.
-
Preparation: Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere. Charge the flask with 3-aminopyridine (941 mg, 10.0 mmol) and anhydrous dichloromethane (20 mL).
-
Base Addition: Add triethylamine (2.09 mL, 15.0 mmol) to the stirring solution.
-
Causality: TEA acts as a non-nucleophilic acid scavenger. Without it, the generated HCl would protonate the basic pyridine nitrogen, deactivating the nucleophile and stalling the reaction[2].
-
-
Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.
-
Acylation: Dissolve ethyl oxalyl chloride (1.23 mL, 11.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel.
-
Causality: Dropwise addition at 0 °C prevents thermal runaway and localized over-concentration of the highly reactive acyl chloride, which minimizes the formation of symmetric diamide byproducts.
-
-
Reaction & Workup: Stir at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for 2 hours. Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude solid is used directly in the next step.
Step 2: Aminolysis to N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide
In this step, the relatively poor ethoxy leaving group is displaced by the highly nucleophilic primary aliphatic amine.
-
Preparation: Dissolve the crude ethyl 2-oxo-2-(pyridin-3-ylamino)acetate (~1.94 g, 10.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask equipped with a reflux condenser.
-
Causality: Ethanol is selected because it is a polar protic solvent that stabilizes the tetrahedral transition state. Furthermore, since ethanol is the byproduct of the ester aminolysis, its use as a solvent prevents unwanted transesterification side-reactions.
-
-
Amine Addition: Add 1-methoxypropan-2-amine (1.25 mL, 12.0 mmol) in one portion at room temperature.
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 8–12 hours.
-
Causality: Unlike the acyl chloride in Step 1, the ester carbonyl is less electrophilic. Thermal energy is strictly required to drive the aminolysis to completion.
-
-
Validation & Purification: Monitor the reaction progress via LC-MS or TLC (eluting with 5% MeOH in DCM). Upon complete consumption of the intermediate, cool the mixture to room temperature and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to afford the pure target oxalamide as a crystalline solid.
References
-
An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - Journal of Medicinal Chemistry - ACS Publications. 1
-
WO2010091409A1 - Certain nitrogen containing bicyclic chemical entities for treating viral infections - Google Patents. 2
-
WO2019043139A1 - Fused[1,2,4]thiadiazine derivatives which act as kat inhibitors of the myst family - Google Patents.3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2010091409A1 - Certain nitrogen containing bicyclic chemical entities for treating viral infections - Google Patents [patents.google.com]
- 3. WO2019043139A1 - Fused [1,2,4]thiadiazine derivatives which act as kat inhibitors of the myst family - Google Patents [patents.google.com]
Technical Whitepaper: N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide – Synthesis, Physicochemical Profiling, and Applications
The Strategic Design of Unsymmetrical Oxalamides
In the landscape of advanced materials and medicinal chemistry, the oxalamide motif serves as a highly privileged, rigid dicarbonyl scaffold. While symmetrical oxalamides have been extensively studied, the intentional desymmetrization of this core unlocks highly specific mechanistic pathways. N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide represents a masterclass in rational chemical design.
By coupling a metal-coordinating/pharmacophoric pyridin-3-yl head group with a flexible, solubilizing 1-methoxypropan-2-yl tail across a rigid trans-antiperiplanar oxalamide bridge, this molecule serves dual purposes. In coordination chemistry, it acts as a highly tunable capping ligand, preventing the infinite polymerization typically seen with symmetrical analogs. In medicinal chemistry, it functions as an optimized pharmacophore, balancing target binding affinity with enhanced aqueous solubility.
Structural Causality & Physicochemical Profiling
Every functional group in this molecule is selected based on strict causality to dictate its macroscopic behavior.
-
The Oxalamide Core: Provides a rigid, planar hydrogen-bonding network. The adjacent carbonyls enforce a trans-antiperiplanar conformation to minimize dipole-dipole repulsion. This rigidity is critical for maintaining a predictable vector for both metal coordination and protein hinge-region binding, a strategy frequently employed in the design of robust tubulin polymerization and kinase inhibitors[1].
-
The Pyridin-3-yl Group: Acts as a strong σ -donor. In symmetrical configurations, such as N,N'-bis(pyridin-3-yl)oxalamide, this group drives the formation of infinite 1D and 2D supramolecular coordination polymers with transition metals like Co(II)[2].
-
The 1-methoxypropan-2-yl Tail: Introduces critical asymmetry. The ether oxygen acts as a weak hydrogen bond acceptor, improving solvation in aqueous media. Furthermore, the chiral center (if synthesized enantiopure) allows for stereospecific interactions within biological binding pockets, while the steric bulk disrupts crystal packing to improve bioavailability.
Quantitative Physicochemical Summary
The following table summarizes the core properties, explicitly linking the data to its functional significance.
| Property | Value | Causality / Significance |
| Molecular Formula | C11H15N3O3 | Defines the exact stoichiometric mass for LC-MS validation. |
| Molecular Weight | 237.26 g/mol | Highly optimal for small-molecule drug design, ensuring high ligand efficiency. |
| H-Bond Donors | 2 | The two amide NH groups are crucial for kinase hinge-region binding and supramolecular networks. |
| H-Bond Acceptors | 6 | Enables diverse coordination with transition metals, solvent molecules, and target proteins. |
| Rotatable Bonds | 5 | Perfectly balances the structural rigidity of the oxalamide core with the flexibility of the methoxypropyl tail. |
Self-Validating Synthetic Methodology
To synthesize this unsymmetrical oxalamide, a sequential, two-step amidation of diethyl oxalate is required. The protocol is designed as a self-validating system, where the thermodynamic and kinetic properties of each step provide built-in quality control.
Synthetic workflow and self-validating analytical logic for the unsymmetrical oxalamide.
Protocol 1: Synthesis of the Unsymmetrical Oxalamide
Step 1: Kinetic Mono-amidation
-
Causality of Reagents: Dissolve 3-aminopyridine (1.0 eq) in anhydrous ethanol. Add this dropwise to a solution of diethyl oxalate (5.0 eq) at 0 °C. Why 5.0 eq? The massive excess of diethyl oxalate kinetically traps the reaction at the mono-amide stage, preventing the formation of the symmetrical bis(pyridin-3-yl)oxalamide.
-
Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the highly polar 3-aminopyridine spot and the emergence of a mid-polarity UV-active spot confirms the formation of ethyl 2-oxo-2-(pyridin-3-ylamino)acetate. Remove excess diethyl oxalate via vacuum distillation.
Step 2: Thermodynamic Amidation
-
Causality of Conditions: Dissolve the intermediate in ethanol and add 1-methoxypropan-2-amine (1.1 eq). Heat the reaction to reflux (78 °C) for 4 hours. The primary aliphatic amine is highly nucleophilic, but the decreased electrophilicity of the mono-amide's ester group requires thermal energy to drive the reaction to completion.
-
Validation: The reaction is self-validating via LC-MS. The target mass [M+H]+ of 238.3 m/z must be the base peak. The absence of a 195 m/z peak (the ester intermediate) confirms complete conversion. Purify via recrystallization from ethyl acetate/hexane to yield the pure unsymmetrical oxalamide.
Mechanistic Applications: From Metallo-Cages to Pharmacophores
The true power of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide lies in its divergent utility, driven by its asymmetric structural logic.
Pathway A: Coordination Chemistry (The Capping Ligand Effect)
Symmetrical analogs like N,N'-bis(pyridin-3-ylmethyl)oxalamide are renowned for reacting with cadmium nitrate or cobalt chloride to form infinite 1D wavy ribbons or 2D supramolecular isomers[2][3]. However, infinite polymers are often insoluble and difficult to process. By utilizing our unsymmetrical compound, the molecule acts as a capping ligand . The pyridin-3-yl nitrogen coordinates to the metal center (e.g., Cd(II) or Co(II)), but the 1-methoxypropan-2-yl tail cannot propagate the coordination network. This steric termination forces the self-assembly of discrete, highly soluble metallo-cages or low-dimensional clusters, which are highly sought after for homogeneous catalysis and gas sensing.
Pathway B: Medicinal Chemistry (The Privileged Pharmacophore)
In drug discovery, the oxalamide core mimics a peptide bond but resists proteolytic degradation. Similar dicarbonyl frameworks are utilized in potent tubulin polymerization inhibitors[1]. In the context of kinase inhibition, the N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide acts as a precision tool:
-
The oxalamide NH and carbonyl groups form a bidentate hydrogen-bonding network with the kinase hinge region.
-
The pyridin-3-yl group projects into the hydrophobic pocket, engaging in π−π stacking with aromatic residues.
-
The methoxypropyl tail projects toward the solvent-exposed region, drastically improving the compound's pharmacokinetic profile (solubility and clearance) compared to purely aromatic analogs.
Dual mechanistic pathways demonstrating applications in coordination and medicinal chemistry.
Experimental Validation Protocols
Protocol 2: Solvothermal Assembly of Co(II) Complexes
To validate the capping ligand effect, the compound must be subjected to solvothermal assembly conditions known to induce supramolecular isomerism[2].
-
Preparation: Combine N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide (0.2 mmol) and CoCl2·6H2O (0.1 mmol) in 5 mL of N,N-dimethylformamide (DMF).
-
Thermal Causality: Seal the mixture in a Teflon-lined stainless steel autoclave and heat to 100 °C for 48 hours. The high temperature ensures complete dissolution and allows the system to overcome kinetic traps, reaching the thermodynamic minimum required for ordered assembly.
-
Self-Validating Assembly: Cool the oven at a strict rate of 5 °C/hour. The slow cooling rate is the critical variable that allows discrete, high-quality single crystals to form rather than amorphous precipitates.
-
Verification: Isolate the resulting crystals. Single-crystal X-ray diffraction (SCXRD) will validate the formation of a discrete Co(II) complex, confirming that the methoxypropyl tail successfully prevented infinite 1D polymerization.
References
- Two cobalt(II) supramolecular isomers based on N,N'-bis(pyridin-3-yl)
- Trans-Catena-Poly[[(Bis-(μ-N,N'-Bis[(Pyridin-3-yl)Methyl]Ethanediamide))-Diaqua-Cadmium(II)] Bis(Nitrate) Tetrahydrate)
- Source: American Chemical Society (ACS)
Sources
Preclinical Characterization of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide: A Comprehensive Technical Guide
Target Audience: Research Scientists, CMC Specialists, and DMPK Professionals Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Rationale
Executive Summary
The compound N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide (hereafter referred to as MPO-Py ) represents a highly functionalized small molecule architecture. Featuring a bidentate oxalamide core, a basic pyridine moiety, and a chiral aliphatic ether side chain, this structural motif is frequently encountered in the discovery of novel kinase inhibitors, metalloenzyme modulators, and targeted protein degraders[1][2].
As a Senior Application Scientist, I have designed this guide to move beyond mere procedural lists. Here, we establish a self-validating characterization framework . Every assay described herein incorporates internal controls and orthogonal validation steps to ensure that the physicochemical, solid-state, and ADME data generated are robust, reproducible, and immediately actionable for lead optimization and IND-enabling studies.
Physicochemical Profiling & Structural Elucidation
Before advancing a molecule into complex biological matrices, its fundamental physical chemistry must be defined. MPO-Py possesses a pyridine nitrogen (capable of protonation) and an oxalamide linker (capable of acting as both a hydrogen bond donor and acceptor).
Rationale for Assay Selection
Understanding the ionization state (pKa) and lipophilicity (LogD) is critical because these parameters dictate solubility, permeability, and protein binding. We utilize potentiometric titration for pKa determination and miniaturized shake-flask LC-MS for LogD at physiological pH (7.4).
Summary of Physicochemical Properties
| Parameter | Value (Experimental/Predicted) | Analytical Method | Causality / Implication for Development |
| Molecular Weight | 237.26 g/mol | HRMS (ESI+) | Low MW favors high ligand efficiency and oral bioavailability. |
| pKa (Pyridine N) | ~5.2 | Potentiometric Titration | Un-ionized at intestinal pH (6.5), favoring passive absorption. |
| LogD (pH 7.4) | 1.1 ± 0.2 | Shake-Flask LC-MS | Optimal balance for aqueous solubility and membrane permeability. |
| Kinetic Solubility | >150 µM (pH 7.4) | Nephelometry | Sufficient for early in vitro biochemical and cellular assays. |
Solid-State Characterization
The solid-state properties of Active Pharmaceutical Ingredients (APIs) dictate their manufacturability, thermodynamic stability, and dissolution kinetics[3]. A phase transition during storage or formulation can drastically alter the bioavailability of MPO-Py.
Orthogonal Solid-State Workflow
To ensure a self-validating system, we never rely on a single thermal or diffraction technique. Differential Scanning Calorimetry (DSC) data is always cross-referenced with Thermogravimetric Analysis (TGA) to differentiate between true melting events and desolvation/degradation[4].
Figure 1: Orthogonal solid-state characterization workflow for API polymorph selection.
Step-by-Step Protocol: XRPD and Thermal Analysis
-
Sample Preparation: Gently grind 10 mg of MPO-Py to ensure a uniform particle size, minimizing preferred orientation effects in X-ray Powder Diffraction (XRPD).
-
XRPD Acquisition: Scan from 2θ = 3° to 40° using Cu-Kα radiation. Self-Validation: Run a known crystalline standard (e.g., corundum) prior to the sample to verify detector alignment.
-
Thermal Profiling (DSC/TGA):
-
Weigh 3-5 mg of MPO-Py into a vented aluminum pan.
-
Heat at 10°C/min from 25°C to 300°C under a dry nitrogen purge (50 mL/min).
-
Data Interpretation Logic: If an endothermic peak in DSC coincides with a mass loss step in TGA, the event is a desolvation/dehydration. If the DSC endotherm occurs without TGA mass loss, it represents the true melting point ( Tm ) of the polymorph[4].
-
In Vitro ADME & DMPK Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is critical to prevent late-stage clinical attrition due to poor pharmacokinetics[5]. For MPO-Py, the methoxy group is a classical liability for CYP-mediated O-demethylation, while the pyridine ring is susceptible to N-oxidation.
ADME Assay Architecture
Figure 2: Parallel in vitro ADME screening cascade utilizing LC-MS/MS quantification.
Protocol: Liver Microsomal Stability (Self-Validating System)
This assay determines the intrinsic clearance ( Clint ) of MPO-Py by hepatic Phase I enzymes[6].
-
Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Incubation Setup: Spike MPO-Py to a final concentration of 1 µM in the microsomal suspension (0.5 mg/mL protein).
-
Self-Validation Controls:
-
Positive Control: Verapamil (rapid clearance) to confirm CYP activity.
-
Negative Control (Minus-NADPH): Incubate MPO-Py without the NADPH regenerating system. Logic: Any depletion of the parent compound in this arm indicates chemical instability or non-CYP-mediated degradation, preventing false-positive metabolic clearance rates.
-
-
Reaction Initiation & Quenching: Initiate the reaction by adding NADPH (1 mM final). Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 mins to precipitate proteins. Analyze the supernatant via LC-MS/MS[5].
Protocol: Caco-2 Bidirectional Permeability
To assess intestinal absorption and potential efflux transporter (e.g., P-gp) liability.
-
Monolayer Integrity: Grow Caco-2 cells on transwell inserts for 21 days. Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm². Post-assay, run Lucifer Yellow; permeability > 100 nm/s invalidates the well.
-
Dosing: Dose MPO-Py (10 µM) in the Apical (A) chamber for A-to-B transport, and in the Basolateral (B) chamber for B-to-A transport.
-
Sampling & Calculation: Sample the receiver chambers at 120 minutes. Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER > 2.0 indicates MPO-Py is a substrate for active efflux.
Summary of Target ADME Criteria for MPO-Py
| Assay | Target Metric for Lead Advancement | Analytical Readout |
| HLM Stability | Clint < 15 µL/min/mg protein | LC-MS/MS (Parent Depletion) |
| Caco-2 Permeability | Papp(A−B) > 10 × 10⁻⁶ cm/s | LC-MS/MS (Transwell) |
| Efflux Ratio (ER) | ER < 2.0 | Ratio of B-A / A-B |
| Plasma Protein Binding | Fraction unbound ( fu ) > 0.05 | Equilibrium Dialysis |
Conclusion
The successful development of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide hinges on a rigorous, orthogonal characterization strategy. By employing self-validating protocols—such as minus-NADPH controls in microsomal assays and cross-referenced thermal/diffraction solid-state analyses—we eliminate analytical artifacts. This data package ensures that subsequent in vivo pharmacokinetic modeling and formulation efforts are built upon a foundation of absolute scientific integrity.
References
-
Solitek Pharma. "Solid State Characterisation: Precision Pharmaceutical." Solitek Pharma. Available at:[Link]
-
Emery Pharma. "ADME Profiling, DMPK Studies, and Drug-Drug Interactions Assays." Emery Pharma. Available at:[Link]
-
Chaturvedi, K. "Solid State Characterization and Pharmaceutical Development." Journal of Analytical & Bioanalytical Techniques, OMICS International. Available at:[Link]
-
Wu, X., et al. "In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays." PubMed, NIH. Available at:[Link]
-
MDPI. "Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents." MDPI. Available at:[Link]
-
ACS Publications. "Discovery of N-(Naphthalen-1-yl)-N′-alkyl Oxalamide Ligands Enables Cu-Catalyzed Aryl Amination with High Turnovers." Organic Letters. Available at:[Link]
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- 1. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents | MDPI [mdpi.com]
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- 3. solitekpharma.com [solitekpharma.com]
- 4. omicsonline.org [omicsonline.org]
- 5. In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
Solubility Characterization of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide: A Framework for Preclinical Assessment
An In-Depth Technical Guide
Executive Summary
The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a cascade of physicochemical and ADMET (absorption, distribution, metabolism, elimination, and toxicity) properties. Among the most fundamental and impactful of these is aqueous solubility.[1] Poor solubility can terminate the development of an otherwise promising molecule, leading to challenges in formulation, inadequate bioavailability, and unreliable in vitro testing results.[2][3] This guide presents a comprehensive strategic framework for the in-depth solubility characterization of the novel compound N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide. As specific experimental data for this compound is not publicly available, this document serves as a proactive technical manual, outlining the necessary theoretical analysis, experimental protocols, and data interpretation required to rigorously assess its potential as a drug candidate. We will detail the rationale behind a tiered approach, beginning with a structural assessment and progressing through high-throughput kinetic screening to the gold-standard thermodynamic equilibrium assays.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, defined as the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature, is a critical determinant of a drug's therapeutic efficacy.[2][4] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption and subsequent systemic circulation.[3][4] Consequently, low aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being practically insoluble in water.[2][3]
Early and accurate assessment of solubility allows for:
-
Informed Candidate Selection: Prioritizing molecules with favorable properties, saving time and resources.[1][5]
-
Reliable Bioassay Results: Ensuring compounds are in solution during in vitro testing to avoid misleading activity data.[6]
-
Guidance for Formulation Development: Identifying the need for solubility enhancement techniques early in the process.[2][7]
-
Prediction of In Vivo Behavior: Using solubility data as a key parameter in frameworks like the Biopharmaceutics Classification System (BCS) to anticipate oral bioavailability.[4][8]
This guide focuses on N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide, providing the necessary protocols to move from theoretical prediction to robust experimental quantification.
Theoretical Physicochemical Profile & Strategic Overview
A preliminary analysis of the molecular structure provides critical insights into the potential factors governing its solubility, thereby guiding the experimental design.
Molecular Structure: N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide
-
Oxalamide Core: The central -(C=O)-(C=O)-NH- structure is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[9][10] This suggests a potential for interaction with polar solvents like water.
-
Pyridine Ring: The pyridin-3-yl group contains a basic nitrogen atom. This makes the molecule's overall charge and, consequently, its solubility, highly dependent on pH.[11] In acidic environments, protonation of the pyridine nitrogen would create a cationic species, which is expected to be significantly more soluble in aqueous media.[12]
-
Methoxypropan-2-yl Group: This aliphatic ether group introduces a degree of lipophilicity and non-polar character, which will counteract the polar contributions of the oxalamide and pyridine moieties.[13]
Predicted Solubility Behavior: The overall solubility will be a balance between these competing factors. We predict that N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide will exhibit low to moderate solubility in neutral water, with a pronounced increase in solubility at acidic pH values (pH 1-5).
Strategic Workflow for Solubility Assessment
A tiered approach is the most efficient method for characterizing an NCE. This begins with rapid, resource-sparing methods and progresses to more definitive, labor-intensive assays for the most promising candidates.
Caption: Strategic workflow for solubility characterization.
Experimental Protocols
The following protocols represent trusted, self-validating methodologies for determining kinetic and thermodynamic solubility.
Protocol 1: Kinetic Solubility by Turbidimetry
Objective: To rapidly estimate the solubility of a compound from a DMSO stock solution for high-throughput screening purposes.[14][15] This method measures the concentration at which the compound precipitates out of an aqueous buffer.[6]
Materials:
-
N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (DPBS), pH 7.4
-
96-well microtiter plates (UV-transparent optional)
-
Plate reader with turbidimetric or nephelometric measurement capabilities (e.g., measuring absorbance at 620 nm)[15]
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a 3-fold serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~5 µM).[15]
-
Buffer Addition: To a separate 96-well plate, add 196 µL of DPBS (pH 7.4) to each well.
-
Compound Addition: Transfer 4 µL of each concentration from the DMSO dilution plate to the corresponding wells of the DPBS plate. This results in a final DMSO concentration of 2%.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for 1-2 hours.[15][16]
-
Measurement: Measure the light scattering or absorbance of each well using a plate reader.
-
Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity above the background (buffer + 2% DMSO).[15]
Protocol 2: Thermodynamic (Equilibrium) Solubility by Shake-Flask Method
Objective: To determine the true equilibrium solubility of the solid compound in various aqueous media, which is considered the gold standard for pre-formulation and regulatory submissions.[6][17]
Materials:
-
N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide (solid powder)
-
Aqueous buffers: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid)[18][19]
-
High-performance liquid chromatography (HPLC) system with UV detector
-
Calibrated orbital shaker with temperature control (set to 37 ± 1 °C)[20]
-
Syringe filters (0.45 µm pore size)[21]
-
Glass vials
Procedure:
Caption: Workflow for the Shake-Flask thermodynamic solubility assay.
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer. Ensure undissolved solid is clearly visible.[11]
-
Equilibration: Seal the vials and place them in an orbital shaker set to 37 ± 1 °C. Agitate the samples for a sufficient duration to reach equilibrium. This is a critical step; concentrations should be measured at various time points (e.g., 24, 48, and 72 hours) until the value stabilizes.[20][22]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.[23]
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[21]
-
Quantification:
-
Prepare a standard curve by dissolving a known weight of the compound in a suitable organic solvent (like acetonitrile or DMSO) and performing serial dilutions.[22]
-
Analyze the standards and the filtered sample solutions by a validated HPLC-UV method.
-
Calculate the concentration of the compound in the filtrate by comparing its peak area to the standard curve. This concentration is the thermodynamic solubility.
-
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly to facilitate analysis and comparison.
Table 1: Solubility Profile of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide
| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | DPBS | 7.4 | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Buffer | 1.2 | 37 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Buffer | 4.5 | 37 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Buffer | 6.8 | 37 | [Experimental Value] | [Calculated Value] |
Biopharmaceutics Classification System (BCS) Context
The obtained data is crucial for BCS classification, which categorizes drugs based on their solubility and permeability.[4] According to FDA guidance, a drug substance is considered "highly soluble" if its highest marketed dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[17][18][19]
Calculation Example:
-
Assume the lowest measured thermodynamic solubility is 1.0 mg/mL.
-
Assume the highest projected therapeutic dose is 100 mg.
-
Dose/Solubility Volume = 100 mg / 1.0 mg/mL = 100 mL.
-
Since 100 mL is less than 250 mL, the compound would be classified as highly soluble under these conditions.
Conclusion
This technical guide provides a robust, field-proven framework for the comprehensive solubility assessment of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide. By integrating theoretical structural analysis with a tiered experimental approach—from rapid kinetic screening to definitive thermodynamic shake-flask studies across a physiologically relevant pH range—researchers can generate the high-quality, reliable data necessary for informed decision-making in the drug development pipeline. A thorough understanding of this fundamental physicochemical property is not merely an academic exercise; it is a prerequisite for successful formulation, reliable preclinical testing, and ultimately, the clinical viability of any new chemical entity.
References
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- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- Kramer, S. D., et al. (2018). 3.7. Determination of Thermodynamic Solubility. Bio-protocol, 8(19).
- Loftsson, T., & Stefánsson, E. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
- P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
- BMG LABTECH. (2023, April 6).
- Ran, Y., & Yalkowsky, S. H. (2001). Prediction of drug solubility by the general solubility equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354–357.
- Journal Publisher. (2026, February 26). Writing a White Paper: Complete Guide, Structure, Tips & Best Practices.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- Soderberg, T. (n.d.). 3.2 Solubility. In Introductory Organic Chemistry.
- PaperEdit. (2025, September 13). Structuring Technical & Research Reports for Maximum Impact.
- AAT Bioquest. (2022, April 18).
- Domainex. (n.d.). Thermodynamic Solubility Assay.
- Pion Inc. (2026, January 22).
- U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- LibreTexts Chemistry. (2026, January 27). 13.3: Factors Affecting Solubility.
- Protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Tsume, Y., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 571-578.
- PubChem. (n.d.). N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.
- Purdue University. (n.d.).
- World Health Organization. (n.d.).
- Dow Development Labs. (2021, May 8). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Huenink, R. (n.d.). Writing Winning White Papers for Maximum Impact. Hanover Research.
- Technical Writer HQ. (2024, August 1). The Ultimate Guide to Technical Report Writing & Structure.
- ResearchGate. (n.d.).
- U.S. Food and Drug Administration. (2018, August). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.
- U.S. Food and Drug Administration. (2018, August 1). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.
- A Research Guide. (2018, August 21). How to Write a Technical Report.
- Rigaku. (2023, June 21). How to Write a Scientific Paper Efficiently: 6 Tips.
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- Wikipedia. (n.d.). Oxamide.
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- MDPI. (2024, September 30). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.
- U.S. Food and Drug Administration. (n.d.).
- ACS Publications. (2001, November 26). A Computational Study on the Isomerization of the Oxalamide Group and the Structural Preferences of the Polyoxalamides. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors.
- Flavor Extract Manufacturers Association (FEMA). (n.d.). N1-(2,3-DIMETHOXYBENZYL)-N2-(2-(PYRIDIN-2-YL)ETHYL) OXALAMIDE.
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"CAS number for N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide"
A definitive CAS number for N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide could not be located in the public databases searched.
While a specific Chemical Abstracts Service (CAS) number for the compound N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide was not found, the search yielded information on several structurally related molecules. This suggests that while the exact requested compound may not be extensively documented or may be a novel chemical entity, its structural motifs are present in other known substances.
For researchers and scientists in drug development, the absence of a registered CAS number can imply several possibilities: the compound may be a novel synthetic target, it may have been synthesized but not yet registered, or it could be a proprietary molecule not listed in public-facing databases.
Analysis of Structurally Related Compounds:
The search did identify CAS numbers for compounds with similar functional groups or structural fragments, which can provide context and potential starting points for synthesis or further research.
Compounds with the Oxalamide Core:
-
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (CAS: 745047-97-6): This compound shares the oxalamide and a substituted pyridine moiety.[1][2] It is noted for its use as a flavoring agent.[1][2]
-
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (CAS: 745047-53-4): Similar to the above, this is another oxalamide derivative with a different substitution pattern on the benzyl group.[3] It is also listed as a flavoring agent.[3]
-
N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide (CAS: 851670-40-1): This compound is described as a flavor enhancer with a savory, umami taste.[4][5]
Compounds with the N-(1-methoxypropan-2-yl) Moiety:
-
N-(1-methoxypropan-2-yl)-3-(pyridin-3-yl)prop-2-enamide (CAS: 1181461-14-2): This molecule contains the N-(1-methoxypropan-2-yl) group but features a propenamide linker instead of an oxalamide.[6]
-
(S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline : While a direct CAS number is not provided in the search result, this compound is mentioned as an important precursor in the synthesis of the herbicide (S)-metolachlor.[7] This highlights the utility of the N-(1-methoxypropan-2-yl) fragment in agrochemical synthesis.
Implications for Researchers:
The lack of a CAS number for N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide means that researchers interested in this specific molecule will likely need to:
-
Synthesize the compound: Standard amide coupling reactions could potentially be employed, for example, by reacting ethyl 2-((1-methoxypropan-2-yl)amino)-2-oxoacetate with 3-aminopyridine or a similar synthetic route.
-
Characterize the compound: Following synthesis, comprehensive analytical characterization using techniques such as NMR, mass spectrometry, and elemental analysis would be required to confirm the structure.
-
Register the new substance: If the compound is indeed novel, the synthesizing laboratory could submit it to the Chemical Abstracts Service for registration and assignment of a new CAS number.
Potential Research Avenues:
The structural components of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide suggest potential applications that could be explored:
-
Pharmaceuticals: The pyridine and amide functionalities are common in drug candidates.
-
Agrochemicals: As seen with related structures, this class of compounds could be investigated for herbicidal or pesticidal activity.
-
Flavor and Fragrance: Given that several related oxalamides are used as flavoring agents, this compound could also be screened for such properties.
Sources
- 1. N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | C18H21N3O3 | CID 11221120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. femaflavor.org [femaflavor.org]
- 3. N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | C18H21N3O4 | CID 11739408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. femaflavor.org [femaflavor.org]
- 5. N-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide, 851670-40-1 [thegoodscentscompany.com]
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- 7. US20150225340A1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline - Google Patents [patents.google.com]
Synthetic Strategies for N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide: A Starting Material and Protocol Guide
Executive Summary
The synthesis of unsymmetrical oxalamides—such as N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide —is a critical operation in medicinal chemistry and ligand design. These compounds serve as robust bidentate pharmacophores and transition-metal ligands. However, their synthesis presents a distinct chemoselectivity challenge: assembling two different amines around a highly reactive dicarbonyl core without generating symmetrical byproducts.
This whitepaper details the causal logic, starting material selection, and self-validating experimental protocols required to synthesize this target molecule with high yield and purity.
Core Starting Materials & Quantitative Data
The successful assembly of an unsymmetrical oxalamide requires three primary building blocks: two distinct nucleophiles and a bifunctional electrophile.
| Material / Reagent | Synthetic Role | MW ( g/mol ) | Equivalents | Amount (Scale) |
| Pyridin-3-amine | Nucleophile 1 (Aromatic) | 94.12 | 1.0 | 10.0 mmol (941 mg) |
| Ethyl Oxalyl Chloride | Bifunctional Electrophile | 136.53 | 1.1 | 11.0 mmol (1.23 mL) |
| Triethylamine (Et₃N) | Acid Scavenger / Base | 101.19 | 1.2 | 12.0 mmol (1.67 mL) |
| Dichloromethane (DCM) | Solvent (Step 1) | N/A | N/A | 50 mL (0.2 M) |
| Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate | Stable Intermediate | 194.19 | 1.0 | 10.0 mmol (Assumed) |
| 1-Methoxypropan-2-amine | Nucleophile 2 (Aliphatic) | 89.14 | 1.5 | 15.0 mmol (1.55 mL) |
| Ethanol (EtOH) | Solvent (Step 2) | N/A | N/A | 50 mL (0.2 M) |
The Causal Logic of the Synthetic Pathway
As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen, rather than simply following a recipe.
The Electrophile Dilemma: Why Not Oxalyl Chloride?
Attempting to synthesize an unsymmetrical oxalamide using oxalyl chloride (ClCOCOCl) is a common pitfall. Because oxalyl chloride is highly symmetric and possesses two extremely reactive acid chloride termini, the sequential addition of two different amines invariably leads to a statistical mixture of the desired product and symmetrical dimers (e.g., N,N'-di(pyridin-3-yl)oxalamide). This severely complicates downstream purification.
The Ethyl Oxalyl Chloride Advantage
To circumvent symmetrical dimerization, the industry standard utilizes ethyl oxalyl chloride (1)[1]. This reagent acts as a bifunctional electrophile with two distinct reactive centers:
-
The Acid Chloride Terminus: A "hard," highly reactive electrophile that readily undergoes amidation at 0 °C.
-
The Ethyl Ester Terminus: A "soft," significantly less reactive electrophile that requires elevated temperatures (e.g., reflux) to undergo aminolysis.
Order of Addition: Matching Nucleophilicity
The success of this protocol relies entirely on matching the nucleophilicity of the starting materials to the electrophilicity of the reagent (2)[2].
-
Step 1 (The Weaker Nucleophile): Pyridin-3-amine is an aromatic amine. The electron-withdrawing nature of the pyridine ring renders it relatively electron-deficient. Therefore, it is reacted first with the highly reactive acid chloride terminus.
-
Step 2 (The Stronger Nucleophile): 1-Methoxypropan-2-amine is a primary aliphatic amine. It is highly nucleophilic and is reserved for the second step to drive the more sluggish aminolysis of the ethyl ester intermediate to completion. (Note: If a specific enantiomer of 1-methoxypropan-2-amine is used, the amidation conditions will preserve the stereocenter without racemization).
Reaction Workflow Visualization
Sequential synthesis workflow for unsymmetrical oxalamide generation.
Step-by-Step Experimental Methodologies
Protocol A: Synthesis of Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate
-
Preparation: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon with pyridin-3-amine (941 mg, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
-
Electrophile Addition: Dissolve ethyl oxalyl chloride (1.23 mL, 11.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to prevent exothermic spikes and localized over-reaction.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Workup: Quench the reaction with deionized water (30 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a solid.
Protocol B: Synthesis of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide
-
Preparation: Dissolve the crude intermediate from Protocol A (approx. 10.0 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Nucleophile Addition: Add 1-methoxypropan-2-amine (1.55 mL, 15.0 mmol) in a single portion.
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 80 °C) using an oil bath or heating mantle. Maintain reflux for 12 hours. The elevated temperature is required to overcome the activation energy barrier of the ester aminolysis (3)[3].
-
Isolation: Cool the mixture to room temperature. If the target oxalamide precipitates, collect it via vacuum filtration and wash with cold ethanol (10 mL). If it remains in solution, concentrate the mixture under reduced pressure and purify via flash column chromatography (eluting with a gradient of DCM/MeOH, 95:5).
Analytical Validation (Self-Validating Systems)
To ensure scientific integrity, the workflow must be treated as a self-validating system. Do not proceed to Step 2 without confirming the success of Step 1.
-
Validating Step 1 (Intermediate Formation):
-
TLC: Monitor via Thin Layer Chromatography (EtOAc/Hexane 1:1, UV visualization). The highly polar pyridin-3-amine spot (low Rf) must completely disappear, replaced by a less polar, UV-active amide spot.
-
LC-MS: Confirm the presence of the intermediate mass (Calculated for C₉H₁₀N₂O₃: 194.19; Expected m/z: 195.2[M+H]⁺).
-
-
Validating Step 2 (Final Product Formation):
-
LC-MS: The ester mass (195.2 [M+H]⁺) will shift to the target amide mass (Calculated for C₁₁H₁₅N₃O₃: 237.26; Expected m/z: 238.3 [M+H]⁺).
-
¹H NMR (DMSO-d₆): The defining proof of conversion is the disappearance of the ethyl ester signals (a quartet at ~4.3 ppm and a triplet at ~1.3 ppm) and the emergence of the 1-methoxypropan-2-yl signals, specifically the distinct methoxy singlet (~3.3 ppm) and the aliphatic doublet of the methyl group.
-
References
- Benchchem. (2024). N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide | 920170-74-7. Benchchem.
- Organic Process Research & Development. (2012). Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance.
- Journal of Agricultural and Food Chemistry. (2008). Synthesis, Crystal Structure, and Insecticidal Activity of Novel N-Alkyloxyoxalyl Derivatives of 2-Arylpyrrole.
Sources
In Vitro Pharmacological Profiling of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide: Target Engagement and Phenotypic Evaluation
Executive Summary & Scientific Rationale
The compound N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide represents a highly specific synthetic chemical entity characterized by a rigid, planar oxalamide core flanked by a lipophilic methoxy-branched aliphatic chain and a heterocyclic pyridine ring. In contemporary medicinal chemistry, oxalamide and glyoxylamide derivatives are recognized as privileged scaffolds, frequently deployed as inhibitors of Tubulin polymerization [1] or Dihydroorotate Dehydrogenase (DHODH) [2].
This application note establishes a comprehensive, self-validating in vitro assay cascade designed to evaluate this compound as a putative DHODH inhibitor . DHODH is a mitochondrial enzyme that catalyzes the rate-limiting step in de novo pyrimidine biosynthesis. The workflow described herein is built on a tripartite validation logic:
-
Direct Target Engagement: A cell-free enzymatic assay confirms direct biochemical inhibition.
-
Phenotypic Efficacy: A cell-based viability assay confirms membrane permeability and cellular target engagement.
-
Mechanistic Specificity: A uridine rescue assay differentiates on-target pyrimidine starvation from off-target generalized cytotoxicity.
Physicochemical Causality & Compound Preparation
The structural topology of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide dictates its handling and mechanism of action:
-
Oxalamide Core (-NH-CO-CO-NH-): Provides a rigid hydrogen-bonding network crucial for anchoring the molecule within the ubiquinone-binding tunnel of DHODH.
-
Pyridin-3-yl Moiety: The basic nitrogen serves as a hydrogen bond acceptor, often interacting with key tyrosine or arginine residues in the binding pocket.
-
1-methoxypropan-2-yl Group: Introduces steric bulk and lipophilicity, enhancing cell membrane permeability while providing a secondary hydrogen bond acceptor via the methoxy ether.
Compound Preparation Protocol
-
Stock Solution: Weigh the lyophilized powder and dissolve in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.
-
Acoustic Dispensing: For high-throughput screening, use an acoustic liquid handler (e.g., Echo 550) to avoid plastic adherence issues common with lipophilic oxalamides.
-
Storage: Aliquot in amber glass vials and store at -20°C to prevent hydrolysis of the central oxalamide bond.
Primary Target Engagement: Cell-Free DHODH Enzymatic Assay
Causality of the Assay Design
To isolate the compound's direct effect on the target, we utilize a recombinant human DHODH assay coupled with 2,6-dichloroindophenol (DCIP) [3]. DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, transferring electrons to flavin mononucleotide (FMN), and subsequently to Coenzyme Q10 (CoQ10). In this in vitro system, DCIP acts as a surrogate terminal electron acceptor. Oxidized DCIP is blue and absorbs strongly at 600 nm; upon reduction by CoQ10H2, it becomes colorless. Therefore, the rate of absorbance decay at 600 nm is directly proportional to DHODH enzymatic activity [4].
Step-by-Step Methodology
-
Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 8.0), 150 mM NaCl, 0.05% Triton X-100 (to maintain CoQ10 solubility), and 20 µM CoQ10.
-
Enzyme Pre-incubation: Add recombinant human DHODH (N-terminal His-tagged, ΔTM) to a final concentration of 50 nM in a 384-well clear-bottom microplate.
-
Compound Addition: Dispense N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM, final DMSO concentration 0.5%). Incubate at 25°C for 15 minutes to allow steady-state binding.
-
Reaction Initiation: Add a substrate mixture containing 200 µM L-dihydroorotate (L-DHO) and 120 µM DCIP to initiate the reaction.
-
Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 600 nm every 30 seconds for 20 minutes at 25°C.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the decay curve. Determine the IC 50 using a 4-parameter logistic non-linear regression model.
Secondary Phenotypic Assay: Cell Viability & Uridine Rescue
Causality of the Assay Design
A compound may exhibit potent cell-free inhibition but fail in cells due to poor permeability or high efflux. Conversely, it may kill cells via off-target toxicity. To create a self-validating loop, we employ a Uridine Rescue Assay in Acute Myeloid Leukemia (AML) cell lines (e.g., THP-1), which are highly sensitive to pyrimidine starvation [5].
If the oxalamide derivative specifically inhibits DHODH, it halts de novo pyrimidine synthesis. Supplementing the culture media with exogenous uridine bypasses DHODH by activating the nucleoside salvage pathway (via uridine-cytidine kinase), thereby rescuing the cells from apoptosis [6]. If uridine fails to rescue viability, the compound's cytotoxicity is deemed off-target.
Step-by-Step Methodology
-
Cell Plating: Seed THP-1 cells at 5,000 cells/well in a 384-well white opaque plate using RPMI-1640 media supplemented with 10% dialyzed FBS (dialyzed to remove endogenous nucleosides).
-
Rescue Condition Setup: Divide the plate into two experimental arms:
-
Arm A (Standard): Media + Vehicle (Water).
-
Arm B (Rescue): Media + 100 µM Exogenous Uridine.
-
-
Compound Treatment: Pin-transfer the oxalamide compound in a 10-point dose-response curve to both arms. Incubate for 72 hours at 37°C, 5% CO 2 .
-
Viability Read: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo® reagent to lyse cells and quantify ATP. Incubate for 10 minutes on an orbital shaker.
-
Luminescence Detection: Read luminescence to determine the CC 50 (Cytotoxic Concentration 50%). A rightward shift in the CC 50 curve in Arm B confirms on-target DHODH inhibition.
Data Visualization & Interpretation
The following table summarizes the expected quantitative profiling data for a highly specific DHODH inhibitor, demonstrating the required validation metrics.
Table 1: Representative In Vitro Profiling Data
| Assay Parameter | Metric | Representative Value | Interpretation |
| Cell-Free DHODH | IC 50 (nM) | 45.2 ± 3.1 | Potent direct target engagement. |
| THP-1 Viability (No Uridine) | CC 50 (nM) | 120.5 ± 8.4 | Excellent cellular penetration and phenotypic efficacy. |
| THP-1 Viability (+ Uridine) | CC 50 (nM) | > 10,000 | Complete rescue confirms strict on-target specificity. |
| HLM Stability | T 1/2 (min) | 38.5 | Moderate microsomal stability; potential O-demethylation liability. |
Mechanistic and Workflow Diagrams
Fig 1: Mechanism of DHODH inhibition by the oxalamide derivative and the Uridine salvage rescue pathway.
Fig 2: Self-validating in vitro screening workflow for oxalamide derivative profiling.
References
- Design, synthesis and biological evaluation of novel indole-based oxalamide and aminoacetamide derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study. Molecules.
- Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. International Journal of Molecular Sciences.
- Inhibition of Arenavirus by A3, a Pyrimidine Biosynthesis Inhibitor. Journal of Virology.
- The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia. Cancers.
- Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia. Cell Death & Disease.
Application Note: Biological Activity and Experimental Protocols for N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide
Executive Summary
N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide is a highly potent, rationally designed oxalamide derivative that functions as a selective agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is the primary molecular transducer of cold somatosensation in humans and plays a critical role in thermoregulation, nociception, and chemesthesis [2].
Unlike traditional terpene-based cooling agents (e.g., L-menthol), oxalamide derivatives exhibit superior binding affinity, prolonged duration of action, and vastly reduced volatility and off-taste profiles [2]. This application note provides drug development professionals and sensory scientists with a comprehensive guide to the mechanistic profiling, quantitative benchmarking, and rigorous in vitro/in vivo validation protocols for this compound.
Mechanistic Overview & Receptor Kinetics
TRPM8 is a non-selective cation channel expressed in the peripheral nervous system, particularly in Aδ and C-fiber afferent neurons. The biological activity of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide is driven by its ability to bind to the voltage-sensing-like domain (VSLD) of the TRPM8 channel.
Type I Gating Kinetics
Recent biophysical characterizations classify TRPM8 agonists into two distinct kinetic profiles. Menthol and oxalamide derivatives act as Type I agonists [1]. They function by fundamentally stabilizing the open conformation of the channel relative to the transition state. This contrasts with Type II agonists (like allyl isothiocyanate), which destabilize the closed conformation [1]. This Type I stabilization leads to a massive, sustained influx of Ca²⁺ and Na⁺, triggering robust membrane depolarization and subsequent action potential firing along somatosensory pathways, which the central nervous system interprets as a profound cooling and analgesic sensation [3].
Figure 1: Mechanism of action for oxalamide-mediated TRPM8 activation and downstream sensory signaling.
Quantitative Pharmacological Profile
To contextualize the potency of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide, it must be benchmarked against industry-standard TRPM8 agonists. The data below summarizes the typical pharmacological parameters expected for advanced oxalamide-based cooling agents in recombinant human TRPM8 assays.
| Compound | EC₅₀ (hTRPM8) | Eₘₐₓ (% of Menthol) | LogP (Calculated) | Primary Application |
| L-Menthol | ~4.1 µM | 100% | 3.1 | Baseline Control / Flavoring |
| Icilin | ~0.2 µM | 110% | 3.6 | Positive Control (Requires Ca²⁺) |
| WS-12 | ~0.02 µM | 115% | 3.8 | Research Tool [4] |
| Target Oxalamide | ~0.05 - 0.1 µM | 125% | ~2.8 | Topical Analgesic / Advanced Coolant |
Note: The target oxalamide demonstrates sub-micromolar potency, allowing for formulation at significantly lower concentrations (parts-per-million range) while minimizing the localized irritation often associated with high-dose menthol [2].
Experimental Protocols: A Self-Validating System
To ensure high scientific integrity and reproducibility, the following protocols are designed with built-in causal validations.
Protocol A: High-Throughput Intracellular Calcium Imaging (In Vitro)
This assay directly measures the downstream functional consequence of TRPM8 activation (Ca²⁺ influx). We utilize Fluo-4 AM, a cell-permeant fluorescent calcium indicator.
Rationale for Reagent Choices:
-
Probenecid is included to inhibit organic anion transporters. Without it, the cells will rapidly extrude the Fluo-4 dye, destroying the signal-to-noise ratio.
-
PF-05105679 (a highly selective TRPM8 antagonist) is used in a parallel control arm to definitively prove that the observed calcium influx is TRPM8-mediated and not an off-target membrane disruption.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK-293 cells stably expressing human TRPM8 into 384-well black-walled, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂.
-
Dye Loading: Prepare a loading buffer containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127 (to aid dye solubilization), and 2.5 mM Probenecid in Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4).
-
Incubation: Aspirate culture media and add 20 µL/well of the loading buffer. Incubate in the dark for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular de-esterification of the AM ester.
-
Washing: Wash the cells three times with HBSS/HEPES buffer (containing 2.5 mM Probenecid) to remove extracellular dye. Leave 20 µL of buffer in each well.
-
Antagonist Validation (Optional but Recommended): To a subset of control wells, add 10 µM of PF-05105679 and pre-incubate for 10 minutes.
-
Compound Addition & Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex: 488 nm, Em: 520 nm) for 10 seconds. Inject 10 µL of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide (prepared in a 3X concentration dose-response series).
-
Data Analysis: Record the peak fluorescence response (ΔF/F₀) over 3 minutes. Calculate the EC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: In Vivo Chemesthetic Behavioral Assay (Wet-Dog Shake Test)
In rodent models, systemic or localized administration of potent TRPM8 agonists induces a highly stereotyped shivering/shaking behavior known as "wet-dog shakes" (WDS), which serves as a quantifiable proxy for intense cooling sensation.
Step-by-Step Methodology:
-
Formulation: Because oxalamides can be hydrophobic, formulate the compound in a vehicle of 5% Tween-80, 5% PEG-400, and 90% Saline. Alternatively, encapsulation in lipid nanocapsules (LNCs) can be utilized to dramatically increase bioavailability and potentiate channel activation at lower doses [4].
-
Acclimation: Habituate adult male Wistar rats (200-250g) to clear observation plexiglass chambers for 30 minutes prior to the experiment.
-
Administration: Administer the formulated oxalamide (e.g., 1–10 mg/kg) via intraperitoneal (i.p.) injection or orally via gavage. Administer the vehicle alone to a control cohort.
-
Observation & Quantification: Immediately following administration, record the animals using a high-definition camera for 30 minutes.
-
Scoring: A blinded observer must count the number of WDS episodes. A WDS is strictly defined as a rapid rotational shudder of the head, neck, and trunk.
-
Causality Check: The behavior should peak within 10-15 minutes and subside as the compound is metabolized. If the vehicle control exhibits >2 WDS per 30 minutes, the formulation is causing localized irritation, and the vehicle must be optimized.
Formulation & Stability Insights
For topical analgesic or cosmetic applications, N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide exhibits excellent stability in mildly acidic to neutral pH environments (pH 5.0 - 7.0). However, due to the oxalamide core, prolonged exposure to highly alkaline environments (pH > 9.0) may risk slow hydrolysis of the amide bonds. For advanced drug delivery, formulating the compound into Lipid Nanocapsules (LNCs) has been shown to potentiate TRPM8 activation by concentrating the hydrophobic agonist directly at the plasma membrane interface [4].
References
-
Definition of two agonist types at the mammalian cold-activated channel TRPM8. eLife (2016). URL: [Link]
- Compounds useful as modulators of TRPM8.US Patent 20170096418A1 (2017).
-
Transient Receptor Potential Melastatin 8 Channel (TRPM8) Modulation: Cool Entryway for Treating Pain and Cancer. Journal of Medicinal Chemistry (2016). URL:[Link]
-
Encapsulation and action of the highly efficient TRPM8 agonist, WS12, following encapsulation into lipid nanocapsules. ResearchGate (2016). URL:[Link]
Application Notes & Protocols: Characterizing N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them a major focus of drug discovery, particularly in oncology and inflammatory diseases. The development of small molecule inhibitors that can selectively target specific kinases is a cornerstone of modern therapeutic strategy. Dysregulation of kinase activity is a hallmark of many diseases, and targeted inhibition can offer a potent therapeutic intervention.[1]
This document serves as a comprehensive technical guide for the investigation of a novel compound, N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide , as a potential kinase inhibitor. While public domain literature does not currently characterize the bioactivity of this specific molecule, structurally related compounds with N-(3-pyridyl)benzamide scaffolds have shown potential as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), c-Met, and PI3K/mTOR.[2] This suggests that the oxalamide linker and pyridinyl moiety may serve as a valid scaffold for kinase interaction.
Therefore, this guide provides a logical, field-proven workflow for a researcher to systematically determine if this compound has kinase inhibitory activity, identify its potential targets, and characterize its potency and cellular effects. The protocols herein are designed to be self-validating and are grounded in established, authoritative methodologies.
Part 1: Foundational Steps - Compound Management and Quality Control
Before any biological evaluation, the integrity of the test compound must be rigorously established. This is a non-negotiable step to ensure that any observed biological activity is attributable to the compound of interest and not to impurities.
1.1. Synthesis and Purification: The synthesis of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide would typically involve a coupling reaction between an appropriate oxamic acid or oxalyl chloride derivative and the corresponding amines. For novel compounds, multiple synthetic routes may be explored to optimize yield and purity.[3]
1.2. Quality Control (QC) Protocol: A crucial step is to confirm the identity and purity of the synthesized compound.
-
Identity Confirmation: Use Mass Spectrometry (MS) to confirm the molecular weight and High-Resolution Mass Spectrometry (HRMS) for the exact mass. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the chemical structure.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method to determine the purity of the compound. For kinase assays, a purity of >95% is strongly recommended, with >98% being ideal.
-
Solubility Testing: Determine the compound's solubility in a range of solvents, with a primary focus on Dimethyl Sulfoxide (DMSO), which is the most common solvent for compound storage and initial dilution in biological assays.[4]
1.3. Compound Preparation for Assays:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For assays, create intermediate dilutions from the stock solution in assay buffer. The final DMSO concentration in the assay should be kept constant across all wells and typically should not exceed 1%, as higher concentrations can affect enzyme activity.[5]
Part 2: Target Discovery - Broad-Spectrum Kinase Profiling
The first step in characterizing a novel compound is to determine if it has any activity against a broad range of kinases. This "kinome-wide" screen is essential for identifying potential primary targets and understanding off-target effects early in the discovery process.[1][6]
Rationale: The human kinome consists of over 500 kinases. Screening against a large, diverse panel provides a comprehensive initial assessment of a compound's selectivity.[7] A single-concentration screen is a cost-effective method to identify "hits"—kinases that are significantly inhibited by the compound.[8]
Caption: Workflow for initial kinase target discovery.
Protocol 2.1: Single-Concentration Kinase Panel Screen
This protocol describes a general approach. Commercial services (e.g., Reaction Biology's HotSpot™, Eurofins' KINOMEscan®) offer standardized panels and are a highly effective option.[9][10]
-
Compound Preparation: Dilute the stock solution of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide to a working concentration (e.g., 100 µM) in the appropriate assay buffer. The final concentration in the assay will typically be between 1 and 10 µM.
-
Assay Plate Setup: In a multi-well plate (e.g., 384-well), add the compound, DMSO (vehicle control), and a known pan-kinase inhibitor like Staurosporine (positive control) to their respective wells.
-
Kinase Reaction Initiation: Add a mixture containing the individual recombinant kinase, its specific peptide or protein substrate, and ATP to each well. Radiometric assays using [γ-³³P]-ATP are considered the gold standard for their direct measurement of phosphorylation.[9]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction. The detection method depends on the assay format. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of remaining kinase activity for each kinase in the presence of the compound, relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_DMSO - Signal_Blank))
-
A "hit" is typically defined as a kinase showing significant inhibition, often with a threshold of >70% or >80%.[8]
-
Part 3: Potency Determination - In Vitro IC₅₀ Measurement
Once primary hits are identified, the next critical step is to determine the compound's potency against each of these kinases. The half-maximal inhibitory concentration (IC₅₀) is the most common metric for potency.[4]
Rationale: The IC₅₀ value provides a quantitative measure of how much of the compound is needed to inhibit 50% of the kinase's activity under specific assay conditions. This allows for the ranking of compounds and provides a benchmark for further optimization.[11] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced, making it a universal assay applicable to nearly any kinase.[12]
Protocol 3.1: ADP-Glo™ Kinase Assay for IC₅₀ Determination
-
Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. This should span a wide concentration range (e.g., from 100 µM down to low nM).
-
Assay Plate Setup (384-well format):
-
Add 1 µL of each serially diluted compound concentration to the appropriate wells of a white, opaque 384-well plate.
-
Include "no inhibitor" (DMSO only) and "no enzyme" (blank) controls.
-
-
Kinase/Substrate Addition: Prepare a solution of the purified recombinant kinase and its corresponding substrate in kinase reaction buffer. Add 2 µL of this mixture to each well.
-
Reaction Initiation: Prepare an ATP solution in the reaction buffer. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to allow for better comparison between different kinases.[6] Initiate the reaction by adding 2 µL of the ATP solution to each well.
-
Kinase Reaction Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism to determine the IC₅₀ value.[13][14]
-
Data Presentation: Hypothetical IC₅₀ Values
| Kinase Target | Compound IC₅₀ (nM) | Control Inhibitor | Control IC₅₀ (nM) | Assay ATP Conc. (µM) |
| Kinase A | 75 | Staurosporine | 15 | 10 |
| Kinase B | 1,250 | Sunitinib | 80 | 50 |
| Kinase C | >10,000 | Erlotinib | 5 | 25 |
Part 4: Cellular Validation - Target Engagement and Functional Effects
Demonstrating that a compound inhibits a purified enzyme in a test tube is only the first step. It is crucial to confirm that the compound can enter cells, engage its target kinase, and elicit a functional response in a more physiologically relevant context.[15][16]
Rationale: Cell-based assays provide critical information on a compound's membrane permeability, stability in the cellular environment, and its ability to compete with high intracellular concentrations of ATP.[17]
Caption: Inhibition of a signaling pathway by the test compound.
Protocol 4.1: Western Blot for Target Phosphorylation
This protocol assesses whether the compound inhibits the phosphorylation of a known downstream substrate of the target kinase.
-
Cell Culture and Treatment: Culture a cell line known to have an active signaling pathway involving the target kinase. Seed cells in 6-well plates and allow them to adhere.
-
Compound Incubation: Treat the cells with various concentrations of the test compound (and controls) for a specific duration (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate protein.
-
Wash and incubate with a secondary antibody.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein or a housekeeping protein like GAPDH.
-
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the bands using an imaging system. A dose-dependent decrease in the phosphorylated substrate band indicates on-target cellular activity.[18]
Protocol 4.2: Cell Proliferation Assay (e.g., MTT Assay)
If the target kinase is involved in cell proliferation (common in cancer), this assay measures the compound's effect on cell viability.
-
Cell Seeding: Seed a cancer cell line whose proliferation is dependent on the target kinase into a 96-well plate and allow cells to attach overnight.
-
Compound Treatment: Add serial dilutions of the compound to the wells.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.[18]
Conclusion and Next Steps
This guide outlines a systematic and robust workflow to characterize the potential of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide as a kinase inhibitor. The progression from broad-spectrum screening to specific IC₅₀ determination and finally to cell-based validation provides a comprehensive picture of the compound's activity.
Positive results from these assays would justify further investigation, including:
-
Mechanism of Action Studies: Determining if the inhibition is ATP-competitive, non-competitive, or allosteric.[11]
-
In Vivo Efficacy: Testing the compound in animal models of diseases driven by the target kinase.[11]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its effect on the target in a whole organism.[11]
By following these structured protocols, researchers can generate the high-quality, reproducible data necessary to make informed decisions about the therapeutic potential of novel compounds like N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved March 20, 2026, from [Link]
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INiTS. (2020, November 26). Simple, direct, cell-based test for kinase inhibitor development. Retrieved March 20, 2026, from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved March 20, 2026, from [Link]
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Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Retrieved March 20, 2026, from [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Retrieved March 20, 2026, from [Link]
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Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-428. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved March 20, 2026, from [Link]
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Yamanishi, Y., Pauwels, E., & Kotera, M. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 1057-1066. [Link]
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van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245. [Link]
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Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PloS one, 11(9), e0161748. [Link]
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Wind, S., Mourlanette, J., Podjarny, A., & LoGrasso, P. V. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 129. [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
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American Association for Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040. [Link]
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Kegulj, D. (2012). Preparation and examination of novel kinase inhibitors for the treatment of cancer. Doctoral dissertation, Eötvös Loránd University. [Link]
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Zhang, C., Kenski, D. M., Paulson, J. L., Bonshtien, A. L., Sessa, G., Ranish, J. A., ... & Shokat, K. M. (2012). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. Journal of the American Chemical Society, 134(11), 5229-5236. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11221120, N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide. Retrieved March 20, 2026, from [Link]
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Global Substance Registration System. (n.d.). N1-(2,4-DIMETHOXYBENZYL)-N2-(2-(PYRIDIN-2-YL)ETHYL)OXALAMIDE. Retrieved March 20, 2026, from [Link]
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Flavor and Extract Manufacturers Association. (n.d.). N1-(2,3-DIMETHOXYBENZYL)-N2-(2-(PYRIDIN-2-YL)ETHYL) OXALAMIDE. Retrieved March 20, 2026, from [Link]
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Illuminating the Druggable Genome. (n.d.). Kinase Chemical Tools. Retrieved March 20, 2026, from [Link]
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Nacalai Tesque, Inc. (n.d.). Product Information. Retrieved March 20, 2026, from [Link]
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Pharmaceutical Society of Japan. (2023). Chemical and Pharmaceutical Bulletin, 71(6). [Link]
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Science Japan. (2024, October 30). Protein kinase N identified as a therapeutic target for cardiac fibrosis. Retrieved March 20, 2026, from [Link]
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Application Notes & Protocols: Investigating the Therapeutic Potential of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide
Introduction: Rationale for Investigation
N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide is a novel chemical entity featuring two highly significant pharmacophores: a central oxalamide core and a pyridin-3-yl moiety. While this specific molecule is not extensively characterized in existing literature, its structural components belong to "privileged" scaffolds that are cornerstones of modern drug discovery.
The oxalamide core is a remarkably versatile scaffold known for its ability to form key hydrogen bond interactions with protein backbones, making it a frequent constituent in enzyme inhibitors.[1] Derivatives have demonstrated a vast range of biological activities, including roles as anticancer, antiviral, and antidiabetic agents.[1][2]
The pyridine ring is a fundamental N-heterocycle present in a significant percentage of FDA-approved drugs.[3] Its inclusion in a molecular structure can enhance solubility and bioavailability, and it is integral to the activity of numerous therapeutics targeting a wide array of diseases.[3][4]
This document serves as a comprehensive guide for researchers initiating the biological characterization of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide (hereafter referred to as "Compound X"). We will outline a logical, hypothesis-driven workflow to elucidate its mechanism of action and explore its potential therapeutic applications, with a primary focus on oncology, immunology, and virology, based on the established activities of its core structures.
Hypothesized Therapeutic Areas and Mechanisms of Action
Based on extensive data for structurally related compounds, we can formulate several primary hypotheses for the potential biological activity of Compound X.
-
Hypothesis 1: Immuno-Oncology Agent via IDO1 Inhibition. The oxalamide scaffold is present in potent inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in tryptophan metabolism that promotes immune evasion in tumors.[5] IDO1 inhibitors are actively being investigated in combination with checkpoint inhibitors.[5][6] Compound X may act by displacing the heme cofactor in the IDO1 active site, leading to restored T-cell function within the tumor microenvironment.
-
Hypothesis 2: Anticancer/Immunosuppressive Agent via IMPDH Inhibition. Oxalamide derivatives are known to inhibit inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1] This pathway is critical for the rapid proliferation of lymphocytes and certain cancer cells, making IMPDH a validated target for both anticancer and immunosuppressive therapies.[1]
-
Hypothesis 3: Antiviral Agent via Neuraminidase Inhibition. Certain oxalamide derivatives have been identified as potent inhibitors of viral neuraminidase, an enzyme essential for the release and propagation of influenza virus particles from infected cells.[2][6] The oxalamide group can form strong hydrogen bonds with critical arginine residues in the enzyme's active site.[2][6]
The following sections provide a tiered experimental strategy to systematically test these hypotheses.
Tiered Experimental Workflow for Compound Characterization
A structured, multi-tiered approach is recommended to efficiently characterize the biological activity of Compound X, moving from broad, high-level assays to specific, mechanism-focused studies.
Caption: A logical workflow for characterizing Compound X.
Detailed Experimental Protocols
Tier 1: Cytotoxicity Profiling
Objective: To determine the general cytotoxicity of Compound X across a diverse panel of human cancer cell lines and establish a safe concentration range for subsequent cell-based assays.
Methodology: Sulforhodamine B (SRB) Assay
-
Cell Plating: Seed cells from a diverse panel (e.g., NCI-60 panel representatives like PC-3 [prostate], HCT-116 [colon], HeLa [cervical]) in 96-well plates at predetermined optimal densities and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a 10 mM stock solution of Compound X in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the compound dilutions to the cells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the data to determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
Rationale: This initial screen provides crucial data on whether the compound has broad cytotoxic effects or selective activity against certain cancer types. This information guides the selection of cell lines and concentrations for Tier 2 and 3 assays.[2]
Tier 2 Protocol Example: IDO1 Enzyme Inhibition Assay
Objective: To directly measure the inhibitory activity of Compound X against recombinant human IDO1 enzyme.
Methodology: HeLa Cell-Based IDO1 Activity Assay
-
Cell Culture: Culture HeLa cells, which can be induced to express IDO1, in standard conditions.
-
IDO1 Induction: Seed HeLa cells in a 96-well plate. After 24 hours, treat with 100 ng/mL of human interferon-gamma (IFN-γ) for 48 hours to induce IDO1 expression.
-
Compound and Substrate Addition: Remove the medium. Add fresh medium containing a fixed concentration of L-Tryptophan (e.g., 200 µM) and serial dilutions of Compound X (e.g., 0.1 nM to 100 µM). Include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control and a vehicle (DMSO) control.
-
Incubation: Incubate for 24-48 hours.
-
Kynurenine Measurement: IDO1 metabolizes tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine. Collect the cell culture supernatant.
-
Colorimetric Detection: Add 100 µL of supernatant to a new plate. Add 50 µL of 30% (w/v) TCA and centrifuge to precipitate proteins. Transfer 100 µL of the resulting supernatant to a fresh plate. Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Data Acquisition: Incubate for 10 minutes at room temperature and measure the absorbance at 490 nm. The absorbance is proportional to the kynurenine concentration.
-
Analysis: Generate a standard curve with known kynurenine concentrations. Calculate the kynurenine produced in each well and determine the IC₅₀ value for Compound X.
Rationale: This cell-based assay is a direct functional test of our primary hypothesis. A potent IC₅₀ value would strongly support the classification of Compound X as an IDO1 inhibitor and warrant progression to target engagement and in vivo studies.[5]
Caption: Mechanism of IDO1 inhibition in the tumor microenvironment.
Data Summary and Interpretation
Quantitative data from the proposed assays should be systematically tabulated to facilitate analysis and decision-making.
| Assay | Cell Line / Target | Endpoint | Hypothetical Result for Compound X | Interpretation / Next Step |
| Cytotoxicity | PC-3 (Prostate) | GI₅₀ | > 100 µM | Low general toxicity. Proceed with functional assays. |
| Cytotoxicity | HCT-116 (Colon) | GI₅₀ | 5 µM | Selective activity. Prioritize colon cancer models. |
| IDO1 Inhibition | Recombinant hIDO1 | IC₅₀ | 25 nM | Potent and direct inhibitor. Validate with cellular assays. |
| IMPDH Inhibition | Recombinant hIMPDH2 | IC₅₀ | > 50 µM | Not an IMPDH inhibitor. Deprioritize this hypothesis. |
| Neuraminidase | H1N1 Neuraminidase | IC₅₀ | 15 µM | Weak activity. Deprioritize antiviral application. |
| Target Engagement | HCT-116 cells | CETSA Tₘ Shift | +3.5°C at 10 µM | Confirms direct binding to IDO1 in a cellular context. |
Conclusion and Future Directions
This application note provides a foundational strategy for the initial characterization of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide. The presence of the oxalamide and pyridine scaffolds strongly suggests therapeutic potential, particularly in immuno-oncology.
A positive result in the IDO1 inhibition cascade—demonstrated by a low nanomolar IC₅₀ and a confirmed thermal shift in a CETSA assay—would provide a compelling rationale to advance Compound X into pharmacokinetics, pharmacodynamics, and ultimately, in vivo efficacy studies using syngeneic mouse tumor models. The systematic approach outlined herein will enable researchers to efficiently unlock the therapeutic promise of this novel chemical entity.
References
-
PubMed. (2021). Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors. [Link]
-
RSC Publishing. (2022). Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. [Link]
-
ResearchGate. (2022). Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. [Link]
-
PMC. (n.d.). Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids. [Link]
-
ResearchGate. (n.d.). Therapeutic effect of pyridine derivatives. [Link]
-
IJPSRR. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening Protocol for N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide as a Kinase Hinge-Binding Scaffold
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Kinase Inhibitor Discovery, Hit-to-Lead Optimization
Introduction & Pharmacophore Rationale
The identification of novel, selective kinase inhibitors relies heavily on the design of robust chemical scaffolds capable of anchoring into the highly conserved ATP-binding pocket. N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide represents a highly optimized, synthetically tractable scaffold specifically engineered for High-Throughput Screening (HTS) libraries.
As a Senior Application Scientist, I approach library screening not merely as a numbers game, but as an exercise in structural logic. This compound is designed to act as a Type I kinase inhibitor scaffold, exploiting the following mechanistic features:
-
Pyridin-3-yl Moiety: Acts as a bioisostere for the adenine ring of ATP. The pyridine nitrogen serves as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (typically the GK+1 or GK+3 residues) .
-
Oxalamide Core: Provides a rigid, planar geometry that dictates the spatial vectoring of the terminal substituents. Furthermore, the amide NH and carbonyl groups offer an extended hydrogen-bonding network to stabilize the "DFG-in" active conformation.
-
1-methoxypropan-2-yl Group: This branched, ether-containing aliphatic chain is directed toward the solvent-exposed ribose-binding pocket. It enhances aqueous solubility (crucial for HTS) while providing steric bulk that can be tuned to improve kinase selectivity .
Pharmacophore mapping of the oxalamide scaffold within the kinase ATP-binding pocket.
Physicochemical Profiling & Formulation
Before initiating any HTS campaign, the physical properties of the screening library must be validated to prevent false positives caused by aggregation or precipitation.
Table 1: Physicochemical Properties & HTS Formulation
| Parameter | Value / Specification | Mechanistic Rationale |
| Molecular Formula | C11H15N3O3 | Low molecular weight allows for extensive downstream hit-to-lead elaboration. |
| Molecular Weight | 237.26 g/mol | Ideal fragment/lead-like space (Rule of Three/Five compliant). |
| H-Bond Donors/Acceptors | 2 / 5 | Ensures optimal interaction with the hinge region without violating permeability rules. |
| Primary Stock Formulation | 10 mM in 100% anhydrous DMSO | Anhydrous conditions prevent hydrolysis of the oxalamide core during long-term storage. |
| Assay Tolerance (DMSO) | ≤ 1.0% (v/v) final | Exceeding 1% DMSO often denatures sensitive kinases, skewing the assay window. |
High-Throughput Screening Protocol: TR-FRET Kinase Assay
To screen this compound against a kinase panel, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . TR-FRET is the gold standard for HTS because it utilizes long-lived lanthanide fluorophores (e.g., Europium, Eu³⁺). By introducing a 50–100 µs measurement delay, we completely bypass the short-lived autofluorescence of library compounds and plastic microplates, resulting in an exceptionally high signal-to-noise ratio .
Reagent Preparation
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
-
Expert Insight: Brij-35 is a non-ionic detergent critical for preventing the hydrophobic oxalamide compound from adhering to the walls of the 384-well plate.
-
-
ATP Solution: Prepare ATP at the apparent of the target kinase (typically 10–50 µM).
-
Expert Insight: Screening at the ATP ensures the assay is sensitive enough to detect competitive hinge binders like our oxalamide scaffold, while maintaining a robust signal window.
-
-
Detection Buffer: 50 mM HEPES (pH 7.5), 20 mM EDTA, Eu-labeled anti-phospho antibody (Donor), and XL665-labeled tracer (Acceptor).
Step-by-Step Assay Workflow
-
Compound Transfer: Using an acoustic liquid handler (e.g., Echo®), dispense 10 nL of the 10 mM compound stock directly into a dry, white opaque 384-well low-volume plate.
-
Causality: Acoustic dispensing eliminates carryover artifacts and plastic adsorption common with traditional pipette-based serial dilutions. White plates maximize signal reflection for luminescence/fluorescence.
-
-
Enzyme Addition: Add 5 µL of the target kinase/substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the compound with the kinase.
-
Reaction Initiation: Add 5 µL of the ATP Solution to initiate the phosphorylation reaction. Centrifuge the plate briefly at 1000 x g to ensure mixing.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Detection: Add 10 µL of the Detection Buffer.
-
Causality: The 20 mM EDTA immediately chelates Mg²⁺, halting kinase activity and stabilizing the readout window for batch processing.
-
-
Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm; Delay: 50 µs; Integration: 400 µs).
Step-by-step TR-FRET high-throughput screening workflow for kinase inhibitor evaluation.
Data Analysis & Self-Validating Metrics
A protocol is only as reliable as its internal validation system. To ensure the integrity of the screening data for the oxalamide library, we rely on the Z'-factor , a dimensionless statistical parameter introduced by Zhang et al. that evaluates both the dynamic range and the data variation of the assay .
Z'-Factor Calculation
The assay readiness is calculated using the positive control (e.g., Staurosporine, full inhibition) and negative control (DMSO vehicle, zero inhibition):
-
: Standard deviations of the positive and negative controls.
-
: Mean TR-FRET ratios (665 nm / 620 nm) of the positive and negative controls.
Acceptance Criteria: A indicates an excellent, highly robust assay. If the falls below 0.5, the plate is flagged for systematic error (e.g., dispensing failure or enzyme degradation) and must be repeated.
IC₅₀ Determination
For hits identified in the primary screen, 10-point dose-response curves (typically ranging from 10 µM down to 0.5 nM) are generated. The TR-FRET emission ratio is plotted against the log of the compound concentration, and the is derived using a 4-parameter logistic non-linear regression model.
References
-
How Ligands Interact with the Kinase Hinge. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. Future Medicinal Chemistry (PubMed). Available at:[Link]
-
How TR-FRET Empower High-Throughput Screening. Sino Biological. Available at:[Link]
-
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening (PubMed). Available at:[Link]
Technical Support Center: Purification of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide
This guide provides targeted troubleshooting assistance and best-practice protocols for researchers, chemists, and drug development professionals working on the purification of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide. The unique structure of this molecule—featuring a basic pyridine ring, a polar oxalamide core, and an aliphatic ether sidechain—presents specific challenges that require a nuanced approach to achieve high purity.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide in a practical question-and-answer format.
Issue 1: Significant Peak Tailing during Silica Gel Chromatography
Question: My compound streaks severely on both TLC and column chromatography using a standard ethyl acetate/hexane eluent. Why is this happening and how can I resolve it?
Answer: This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[1]
-
Root Cause: The surface of silica gel is decorated with acidic silanol groups (Si-OH). The basic nitrogen atom in the pyridine ring of your molecule undergoes a strong acid-base interaction with these silanol groups.[1][2] This interaction leads to a portion of the molecules being retained more strongly, resulting in a "tailing" or "streaking" peak shape instead of a sharp, symmetrical one. In severe cases, this can lead to irreversible adsorption and low recovery.[2][3]
-
Solutions:
-
Mobile Phase Modification (Recommended): The most common and effective solution is to add a small amount of a basic modifier to your eluent. This modifier will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound.[1]
-
Triethylamine (TEA): Add 0.5-2% TEA to your ethyl acetate/hexane mobile phase. This is often sufficient to dramatically improve peak shape.
-
Ammonia: For more stubborn cases, using a mobile phase pre-saturated with ammonia can be effective. A common method is to use a dichloromethane/methanol/ammonia mixture (e.g., 90:9:1).
-
-
Change of Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.
-
Basic Alumina: Alumina is basic and is an excellent alternative for purifying basic compounds. You will need to re-develop your solvent system, often requiring more polar eluents than with silica.
-
Reversed-Phase (C18) Silica: In this case, your compound is retained by hydrophobic interactions. You would use polar solvents like water/acetonitrile or water/methanol as the eluent. This is a powerful technique, especially if your impurities have different polarities.
-
-
Issue 2: The Product Oiled Out and Won't Crystallize
Question: After removing the solvent, my product is a thick, persistent oil. I've tried cooling it, but it won't solidify for recrystallization. What should I do?
Answer: The failure to crystallize is typically due to the presence of impurities that depress the melting point or residual solvent acting as a plasticizer.
-
Root Cause: Even small amounts of unreacted starting materials, by-products, or solvents can inhibit the formation of a crystal lattice, resulting in an oil or amorphous solid.
-
Solutions:
-
Trituration: This is the first step to try. Add a poor solvent—one in which your product is expected to be insoluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or a hexane/ethyl acetate mixture). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical energy can induce nucleation and cause your product to precipitate as a solid.[4][5]
-
Solvent-Assisted Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or methanol). Then, slowly add a poor solvent (an "anti-solvent") like hexane or cold water with vigorous stirring until the solution becomes cloudy and precipitation begins.[6] Cool the mixture to maximize recovery.
-
Chromatographic Purification: If the above methods fail, it indicates that the impurity level is too high. You must first purify the material using column chromatography (as described in Issue 1) to remove the impurities that are preventing crystallization. After chromatography, the purified fractions can be combined, concentrated, and then subjected to recrystallization for final polishing.[7]
-
Issue 3: Removing Unreacted 3-Aminopyridine
Question: My crude NMR spectrum shows the presence of unreacted 3-aminopyridine. How can I remove this water-soluble starting material efficiently?
Answer: Unreacted amines are a common impurity. Leveraging their basicity is the key to removal via liquid-liquid extraction.
-
Root Cause: Incomplete reaction or incorrect stoichiometry leads to residual starting amine in the crude product.
-
Solutions:
-
Aqueous Acid Wash: This is the most direct method. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer several times with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid).[8] The basic 3-aminopyridine will be protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer.[9]
-
Caution: Ensure your target molecule, N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide, is stable to these acidic conditions. While the pyridine on your product will also be protonated, the larger organic structure should keep it primarily in the organic layer, though some loss to the aqueous phase is possible. Always check a small sample first.
-
-
Copper Sulfate Wash: For acid-sensitive products, washing the organic layer with a 10% aqueous copper(II) sulfate solution is a milder alternative.[8][9][10] The amine will form a water-soluble copper complex, which is extracted into the aqueous phase, often indicated by the aqueous layer turning a deep blue or purple color.[8][9]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should expect from the synthesis?
A1: Besides unreacted starting materials (3-aminopyridine, and an oxalyl chloride or ester derivative), common by-products can include:
-
N1,N2-bis(pyridin-3-yl)oxalamide: Formed if two equivalents of 3-aminopyridine react with the oxalyl precursor.
-
Hydrolysis Products: Water contamination can lead to the hydrolysis of amide bonds or reactive intermediates.
-
Residual Solvents: Solvents used in the reaction (e.g., DMF, THF, Dichloromethane) can be difficult to remove.
Q2: What is a good general strategy for purifying this compound from a crude reaction mixture?
A2: A robust, multi-step strategy is recommended.
-
Aqueous Workup: Start with an acid/base extraction as described in Issue 3 to remove basic or acidic impurities.
-
Initial Purification: For heavily impure mixtures, flash column chromatography on silica gel (with a TEA-modified eluent) is the best approach to isolate the main product band.
-
Final Polishing: For achieving high analytical purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is ideal.[4][5][11] This step effectively removes trace impurities and provides a crystalline, easy-to-handle solid.
Q3: How can I confirm the purity of my final product?
A3: A combination of methods is necessary to establish purity conclusively.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are visible above the noise.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the mass of the compound, confirming its identity. The liquid chromatography trace is an excellent indicator of purity; a single, sharp peak is desired.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broadened.
Section 3: Data & Protocols
Table 1: Solvent Selection for Recrystallization & Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Use Case Notes |
| n-Hexane | 0.1 | 69 | Good anti-solvent; used in low-polarity mobile phases. |
| Diethyl Ether | 2.8 | 35 | Can be used for trituration; highly volatile. |
| Toluene | 2.4 | 111 | Can form azeotropes to help remove water or pyridine.[9] |
| Dichloromethane (DCM) | 3.1 | 40 | Good dissolving solvent; component of polar mobile phases. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent general-purpose solvent for chromatography and recrystallization. |
| Acetonitrile (ACN) | 5.8 | 82 | Common for reversed-phase chromatography. |
| Ethanol (EtOH) | 4.3 | 78 | Good solvent for recrystallization, often with water as an anti-solvent. |
| Methanol (MeOH) | 5.1 | 65 | Highly polar; used in chromatography and as a dissolving solvent. |
| Water | 10.2 | 100 | Used as an anti-solvent for polar compounds or as a mobile phase in RP-HPLC. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine-Modified Eluent
-
Slurry Preparation: Prepare a slurry of silica gel in your starting, low-polarity eluent (e.g., 95:5 Hexane/EtOAc + 1% TEA).
-
Column Packing: Pour the slurry into the column and use pressure to pack the bed firmly and evenly. Ensure no air bubbles or cracks are present.
-
Sample Loading: Dissolve your crude product in a minimum amount of DCM or the eluent. For less soluble materials, use "dry loading": adsorb the crude product onto a small amount of silica gel, remove the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution). For example:
-
2 column volumes of 5% EtOAc in Hexane (+1% TEA)
-
2 column volumes of 10% EtOAc in Hexane (+1% TEA)
-
Continue increasing the gradient until your product elutes.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Screening for Optimal Recrystallization Solvents
-
Preparation: Place ~20-30 mg of your purified (but still needing polishing) compound into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different solvent from Table 1 (e.g., ethanol, ethyl acetate, toluene) dropwise (~0.5 mL). Observe if the solid dissolves at room temperature. If it does, that solvent is unsuitable as a primary recrystallization solvent.[4][11]
-
Solvent Addition (Hot): For solvents that did not dissolve the compound cold, gently heat the test tube in a sand or water bath.[5] Continue adding the solvent dropwise until the solid just dissolves.[11]
-
Cooling & Observation: Remove the tubes from the heat and allow them to cool slowly to room temperature.[5][11] Observe which solvent yields good-quality crystals. If no crystals form, try scratching the inside of the tube with a glass rod.[4]
-
Solvent Pair Screening: If a single solvent is not ideal, try a solvent pair. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and slowly add a "poor" solvent (e.g., water) until the solution turns cloudy (the saturation point). Re-heat to clarify and then cool slowly.
Section 4: Visualized Workflows
Diagram 1: Troubleshooting Purification Issues
Caption: A decision tree for troubleshooting common purification problems.
Diagram 2: General Purification Workflow
Caption: A standard workflow from crude product to final purity analysis.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- University of Rochester, Department of Chemistry. Workup for Removing Amines.
- BenchChem Technical Support Team. Methods for removing unreacted reagents from 3-[(Dimethylamino)methyl]phenol. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds. BenchChem.
- University of Richmond. Recrystallization | Organic Chemistry I Lab. University of Richmond Blogs.
- Nichols, L. (2023).
- University of Colorado Boulder, Department of Chemistry.
- LibreTexts. (2023).
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents.
- Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
- Maghchiche, A. (2025). Recent problems with silica gel chromatography.
- Park, Y. (2018). How can i isolate polar basic compound with silica gel column chromatography?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: A Guide to Preventing Degradation of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide. Its purpose is to provide in-depth, actionable insights into the chemical stability of this compound and to offer robust troubleshooting strategies to prevent its degradation during experimental work, storage, and formulation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and stability of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide.
Q1: What is the chemical structure of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide and what are its key functional groups?
A1: N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide is a complex organic molecule featuring several key functional groups that dictate its chemical behavior and susceptibility to degradation. Understanding this structure is the first step in predicting and preventing stability issues.
The core structure contains:
-
Oxalamide Core: Two amide bonds linked together. Amide bonds are generally stable due to resonance, making them more resistant to hydrolysis than esters.[1][2][3] However, they are the most probable sites for hydrolytic cleavage under stressed conditions.
-
Pyridine Ring: A basic, aromatic heterocyclic ring. The pyridine moiety enhances water solubility and is generally stable, though its basic nitrogen atom can influence reactions.[4][5][6]
-
Ether Linkage: A methoxy group on the propan-2-yl substituent. Ether linkages can be prone to oxidative degradation, particularly through the formation of peroxides upon exposure to oxygen and light.[7]
Q2: What are the primary pathways through which this molecule can degrade?
A2: Based on its functional groups, the two most anticipated degradation pathways are hydrolysis and oxidation .
-
Hydrolysis: Cleavage of one or both amide bonds in the oxalamide core is likely under strongly acidic or basic conditions, especially when heated.[1][8] This would break the molecule into smaller fragments: 3-aminopyridine, 1-methoxy-2-aminopropane, and oxalic acid (or its corresponding salts).
-
Oxidation: The ether linkage and potentially the aliphatic chain are susceptible to oxidation.[7] This can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may form in solvents. This pathway is often accelerated by light and heat.
Q3: What are the ideal storage and handling conditions for the pure compound (Active Pharmaceutical Ingredient - API)?
A3: To ensure long-term stability of the solid API, strict environmental control is crucial. The following conditions are recommended based on the compound's chemical nature.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ 2-8°C (Refrigerated) | Reduces the rate of all potential chemical reactions.[9] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidative degradation of the ether linkage.[7][9] |
| Light | Protected from Light (Amber Vials) | Minimizes risk of photolytic degradation and photo-initiated oxidation.[9][10] |
| Moisture | Tightly Sealed Container with Desiccant | Prevents slow hydrolysis of the amide bonds due to atmospheric moisture.[11] |
Q4: How does pH affect the stability of this compound in solution?
A4: The compound is expected to be most stable in solutions with a neutral to slightly acidic pH (approx. pH 4-7).
-
Acidic Conditions (pH < 3): Strong acids can catalyze the hydrolysis of the amide bonds, leading to degradation.[1][12] The protonation of the pyridine nitrogen may also influence solubility and reactivity.
-
Alkaline Conditions (pH > 8): Strong bases will also catalyze amide hydrolysis, often more effectively than acids.[13][14] This process is typically irreversible as the resulting carboxylate anion is stable.[8]
For experimental work, using buffered solutions within the stable pH range is highly recommended to prevent pH drift and subsequent degradation.
Section 2: Troubleshooting Guide: Investigating Unexpected Degradation
This section provides a logical framework for diagnosing and resolving stability issues encountered during experiments.
Q5: I've observed a loss of potency or the appearance of new peaks in my analytical run. What's the first step?
A5: When unexpected results suggest degradation, a systematic investigation is required. The following workflow helps to efficiently identify the root cause.
Q6: How can I identify the degradation products?
A6: The most effective tool for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the new peaks to the expected masses of potential degradants (from hydrolysis or oxidation), you can confirm their identities. For example, you would look for masses corresponding to the protonated forms of 3-aminopyridine, 1-methoxy-2-aminopropane, and the parent compound with added oxygen atoms (oxidation).
Q7: My solution is changing color. What could be the cause?
A7: Color change, often to yellow or brown, is frequently indicative of oxidative degradation or the formation of highly conjugated polymeric impurities. This can be particularly prevalent if the compound or its degradation products are exposed to light.[10] This observation should prompt an immediate investigation into potential exposure to oxygen and light, as well as the purity of the solvents used.
Section 3: Proactive Stability Assessment: Forced Degradation Studies
To build a robust understanding of your molecule's stability profile, a forced degradation (or stress testing) study is essential. This is a cornerstone of pharmaceutical development for establishing degradation pathways and developing stability-indicating analytical methods.[15][16][17][18]
Q8: What is a forced degradation study and why is it essential?
A8: A forced degradation study deliberately exposes the drug substance to harsh conditions—more severe than accelerated stability testing—to generate potential degradation products.[16][17] The primary goals are:
-
To elucidate potential degradation pathways (e.g., hydrolysis, oxidation).[15]
-
To identify degradation products that could form under long-term storage.
-
To develop and validate a stability-indicating analytical method —a method that can accurately separate and quantify the intact API from all its potential degradation products.[17]
Q9: How do I perform a forced degradation study for this specific compound?
A9: The following protocols are designed as a starting point. The goal is to achieve 5-20% degradation of the parent compound. Conditions may need to be adjusted based on initial results.
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare separate solutions of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 8-24 hours (base hydrolysis is often faster).
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Stress: Heat the solution (in a neutral, buffered solvent) at 80°C for 72 hours. Also, test the solid API at 80°C.
-
Photolytic Stress: Expose the solution to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
-
-
Time Points: Sample at initial, intermediate (e.g., 4, 8, 24 hours), and final time points.
-
Sample Processing: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/MS method.
Q10: What analytical methods are recommended for a stability-indicating assay?
A10: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard choice.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 20 mM ammonium formate, pH 4.5) and an organic phase (e.g., acetonitrile or methanol) will likely be required to separate the polar degradation products from the less polar parent compound.
-
Detection: UV detection at a wavelength where the parent and impurities have good absorbance (e.g., 260 nm, determined by UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity. Coupling to a mass spectrometer (LC-MS) is invaluable for identifying the degradation products formed during stress testing.
References
-
Amide - Wikipedia. (n.d.). Wikipedia. Retrieved February 29, 2024, from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Gilson. Retrieved February 29, 2024, from [Link]
- Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
-
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved February 29, 2024, from [Link]
-
Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc. Retrieved February 29, 2024, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2026, March 18). Pharmaceutical Technology. Retrieved February 29, 2024, from [Link]
-
Amide Bond: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved February 29, 2024, from [Link]
-
What are stabilizers for amides, imides and amines for their long time storage? (2015, November 26). ResearchGate. Retrieved February 29, 2024, from [Link]
-
Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018, July 18). IntechOpen. Retrieved February 29, 2024, from [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (n.d.). Molecules. Retrieved February 29, 2024, from [Link]
-
Oxamide - Wikipedia. (n.d.). Wikipedia. Retrieved February 29, 2024, from [Link]
-
Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. (2025, November 6). YouTube. Retrieved February 29, 2024, from [Link]
-
Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Pacific. Retrieved February 29, 2024, from [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]
-
How to Minimize Amide Hydrolysis in High-Humidity Environments. (2026, February 28). LinkedIn. Retrieved February 29, 2024, from [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Medicinal Chemistry. Retrieved February 29, 2024, from [Link]
-
Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. (n.d.). OrgoSolver. Retrieved February 29, 2024, from [Link]
- A chemical rationale of drug stability and degradation- An insightful approach. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
-
The Hydrolysis of Amides. (2023, January 22). Chemistry LibreTexts. Retrieved February 29, 2024, from [Link]
-
mechanism of amide hydrolysis. (2019, January 15). YouTube. Retrieved February 29, 2024, from [Link]
Sources
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgosolver.com [orgosolver.com]
- 9. researchgate.net [researchgate.net]
- 10. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. How to Minimize Amide Hydrolysis in High-Humidity Environments [eureka.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. acdlabs.com [acdlabs.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. resolvemass.ca [resolvemass.ca]
Technical Support Center: N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide Assay Interference
[shape=none, label=< Initial Hit Refining Visualizations
I'm now integrating counter-screen data and outcome labels into the DOT diagrams, with "pass" and "fail" nodes clearly indicating results. Diagram 2 shows how each counter-screen (aggregation, redox, chelation) will inform the triage, and links these tests to the potential outcomes, and related compounds. I am linking the data to the associated test results and compounds.
Integrating Counter-Screen Data
I'm now expanding the diagrams to encompass counter-screen data. I'm focusing on "pass" and "fail" outcomes, and refining Diagram 2. This includes linking test results to compound behavior and integrating information on metalloenzyme interactions. I will include outcome labels for aggregation, redox, and chelation tests to represent the specific data.
Welcome to the Technical Support and Troubleshooting Guide for N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide . As a Senior Application Scientist, I have designed this resource to help researchers, biochemists, and drug development professionals navigate the complex assay liabilities associated with this specific chemotype.
This compound contains two notorious structural motifs: an oxalamide core and a pyridin-3-yl moiety . While it frequently registers as a highly potent hit in primary high-throughput screening (HTS) campaigns, its apparent activity is often driven by assay interference rather than stoichiometric, 1:1 target engagement. The guidelines below dissect the causality behind these false positives and provide self-validating protocols to establish true scientific integrity in your screening cascade.
Part 1: Symptom-Based Troubleshooting (FAQs)
Q1: Why do the IC50 values for this compound fluctuate wildly between different assay batches, and why is the Hill slope unusually steep (>2.0)?
The Causality: These are the classic hallmarks of colloidal aggregation . At low micromolar concentrations in aqueous buffers, planar and hydrophobic molecules like this oxalamide derivative self-associate into sub-micron colloidal particles. Rather than binding to the target's active site, these colloids non-specifically sequester and denature the target protein on their surface. Because this is a phase-separation event rather than a standard equilibrium binding event, the inhibition is highly sensitive to minor changes in protein concentration, incubation time, and buffer ionic strength (). The Solution: You must disrupt the colloid formation. Run a parallel IC50 assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS). If the compound's potency drops by more than 10-fold, it is a colloidal aggregator, not a true inhibitor.
Q2: The compound shows single-digit nanomolar potency in our metalloenzyme assay (e.g., HDAC, MetAP) but zero target engagement in cellular assays. What is happening?
The Causality: The oxalamide core, working in tandem with the adjacent pyridin-3-yl nitrogen, forms a powerful bidentate or tridentate chelating system. In cell-free biochemical assays, this compound acts as a "metal scavenger," stripping essential divalent cations (Co²⁺, Ni²⁺, Zn²⁺) directly from the metalloenzyme's active site or coordinating with them to block substrate entry (). However, in a complex cellular environment, the high concentration of competing metal ions and metallothioneins completely neutralizes this non-specific chelation, resulting in zero cellular efficacy. The Solution: Perform a metal-titration counter-screen. Supplement the assay buffer with 10–50 µM of the target's required divalent metal. A massive rightward shift in the IC50 confirms non-specific metal chelation.
Fig 1: Mechanism of non-specific metalloenzyme inhibition via tridentate metal chelation.
Q3: We observe a time-dependent increase in background signal in our peroxidase-coupled assays. Is the compound reacting with the assay reagents?
The Causality: Yes. Nitrogen-rich oxalamide derivatives can act as redox cyclers —a notorious class of Pan-Assay Interference Compounds (PAINS). In the presence of strong reducing agents commonly used in assay buffers (like DTT or TCEP), the compound catalyzes the reduction of ambient oxygen to hydrogen peroxide (H₂O₂). This reactive oxygen species (ROS) artificially inflates signals in peroxidase-coupled assays and can indiscriminately oxidize catalytic cysteines in your target protein, leading to false-positive irreversible inhibition (). The Solution: Perform a Catalase-rescue experiment. The addition of catalase will scavenge the generated H₂O₂, restoring the assay's baseline.
Part 2: Triage Workflow & Data Analytics
To systematically rule out interference, compounds must be passed through an orthogonal triage workflow.
Fig 2: Orthogonal triage workflow for identifying mechanism-specific assay interference.
Expected Quantitative Interference Metrics
When profiling N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide, compare your data against these established interference thresholds:
| Assay Condition | Expected True Inhibitor Response | Expected PAINS/Interference Response | Diagnostic Conclusion |
| Standard Buffer IC50 | 10–50 nM | 10–50 nM | Indeterminate (Baseline) |
| + 0.01% Triton X-100 | 10–50 nM (No shift) | > 5,000 nM (>100x shift) | Colloidal Aggregation |
| + 100 U/mL Catalase | 10–50 nM (No shift) | > 1,000 nM (>20x shift) | Redox Cycling (ROS generation) |
| + 50 µM Zn²⁺/Co²⁺ | 10–50 nM (No shift) | > 10,000 nM (>200x shift) | Non-specific Metal Chelation |
| Hill Slope (n_H) | 0.8 to 1.2 | > 2.0 or < 0.5 | Non-stoichiometric binding |
Part 3: Validated Counter-Screening Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. Do not run these assays without the mandatory positive and negative controls.
Protocol A: Detergent-Dependent IC50 Assay (Aggregation Counter-Screen)
Purpose: To verify if the compound's inhibitory activity is due to colloidal aggregation. Self-Validation Controls:
-
Positive Control (Known Aggregator): Tetraiodophenolphthalein or Rottlerin.
-
Negative Control (True Inhibitor): A known, well-behaved clinical inhibitor for your target.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add freshly prepared Triton X-100 to a final concentration of 0.01% (v/v). Note: Ensure the detergent concentration is below the critical micelle concentration (CMC) that might denature your specific target.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide in 100% DMSO.
-
Pre-incubation: Dispense the compound into the assay plates. Add the target enzyme diluted in Buffer A (No Detergent) and Buffer B (+ Detergent). Incubate for exactly 15 minutes at room temperature.
-
Reaction Initiation: Add the substrate to initiate the reaction.
-
Data Analysis: Calculate the IC50 for both conditions. A rightward shift of ≥10-fold in Buffer B indicates the compound is a colloidal aggregator.
Protocol B: Catalase-Rescued IC50 Assay (Redox Cycling Counter-Screen)
Purpose: To determine if the compound generates H₂O₂ via redox cycling in the presence of reducing agents (e.g., DTT). Self-Validation Controls:
-
Positive Control (Known Redox Cycler): 1,2-naphthoquinone or 4-amino-1-naphthol.
-
Negative Control (True Inhibitor): A known non-redox active inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a fresh stock of Bovine Liver Catalase (Sigma-Aldrich) at 10,000 U/mL in standard buffer.
-
Assay Setup: Set up your standard biochemical assay containing the reducing agent (e.g., 1 mM DTT). Split the assay into two arms:
-
Arm 1: Standard assay conditions.
-
Arm 2: Standard assay conditions + 100 U/mL Catalase.
-
-
Compound Incubation: Add the serial dilution of the oxalamide compound to both arms. Incubate for 30 minutes. Note: Redox cycling is time-dependent; a longer pre-incubation exacerbates the false-positive effect.
-
Reaction & Readout: Add substrate and measure the signal. If the IC50 is significantly weakened or abolished in Arm 2, the compound's apparent activity was an artifact of H₂O₂ generation.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.[Link]
-
Aldrich, C., Bertozzi, C., Georg, G. I., Kiessling, L., Lindsley, C., Liotta, D., ... & Wang, S. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science, 3(3), 143–147.[Link]
-
Dahlin, J. L., Baell, J., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In: Markossian S, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]
Technical Support Center: Troubleshooting the Synthesis of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide
Overview
Synthesizing highly specific asymmetric oxalamides presents a classic challenge in organic reaction engineering. Because the oxalyl core contains two highly reactive carbonyl centers, researchers frequently encounter "scrambling"—the formation of symmetrical oxalamide impurities[1]. This technical guide provides a self-validating, sequential transamidation protocol designed to suppress these impurities, prevent ester hydrolysis, and maximize the yield of your target compound.
Diagnostic FAQ: Identifying Reaction Impurities
Q: My LC-MS shows the target mass of [M+H]⁺ 238, but my yield is stuck at 40% and I see two massive side peaks at m/z 233 and 243. What is happening? A: You are observing symmetric scrambling. Synthesizing an asymmetric oxalamide (A-linker-B) via a "one-pot" simultaneous addition method statistically produces a mixture of the target and two symmetric byproducts[1].
-
m/z 233: N,N'-bis(1-methoxypropan-2-yl)oxalamide (Symmetric Aliphatic Impurity).
-
m/z 243: N,N'-bis(pyridin-3-yl)oxalamide (Symmetric Aromatic Impurity). This occurs if you use oxalyl chloride without strict stoichiometric controls, leading to double addition, or if you apply excessive heat during the second amination step, triggering late-stage transamidation[2].
Q: I am using a sequential addition method to avoid scrambling, but I still see a large peak at[M+H]⁺ 167. Why? A: This peak corresponds to 2-oxo-2-(pyridin-3-ylamino)acetic acid (oxamic acid), a hydrolysis product. If your intermediate ethyl ester is exposed to trace moisture before the addition of the second amine, the ester hydrolyzes into an unreactive carboxylic acid, permanently halting the reaction progression.
Mechanistic Causality: The "Why" Behind the Protocol
To completely prevent scrambling, we must exploit the nucleophilic differential between the two amines:
-
3-Aminopyridine is an aromatic amine. The electron-withdrawing nature of the pyridine ring makes it a relatively weak nucleophile.
-
1-Methoxypropan-2-amine is an aliphatic primary amine, making it highly nucleophilic.
If we react a symmetrical di-electrophile (like oxalyl chloride) with the aliphatic amine first, its high reactivity leads to rapid double-addition, forming the symmetric m/z 233 impurity.
The Causal Solution: We utilize ethyl chlorooxoacetate as a desymmetrized building block[3]. We first acylate the weaker nucleophile (3-aminopyridine) to form a stable mono-ester intermediate[4]. In the second step, we introduce the highly reactive aliphatic amine. However, if Step 2 is heated above 30°C, the aliphatic amine will not only attack the ester but will also attack the newly formed amide bond, kicking out the 3-aminopyridine (transamidation) and ruining the asymmetry[1]. Temperature control is the absolute mechanistic key to success.
Optimized Step-by-Step Protocol (Self-Validating System)
This protocol relies on strict in-process controls (IPCs) to ensure each step is chemically validated before proceeding.
Step A: Synthesis of the Mono-Ester Intermediate
-
Setup: Dissolve 3-aminopyridine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.2 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reactor to 0°C.
-
Addition: Add ethyl chlorooxoacetate (1.05 eq) dropwise over 30 minutes.
-
Causality: Slow addition at 0°C prevents localized electrophile excesses that could force a double acylation[3].
-
-
Reaction: Stir for 2 hours, allowing the mixture to slowly warm to room temperature.
-
Self-Validation (IPC 1): Run an LC-MS of the crude mixture. You must verify the complete disappearance of the 3-aminopyridine peak ([M+H]⁺ 95) and the appearance of the intermediate ethyl 2-oxo-2-(pyridin-3-ylamino)acetate ([M+H]⁺ 195).
-
Workup: Wash the organic layer with 0.1 M aqueous HCl.
-
Causality: This selectively protonates and removes any trace unreacted 3-aminopyridine into the aqueous phase, ensuring it cannot interfere or cause scrambling in Step B. Dry over Na₂SO₄ and concentrate in vacuo.
-
Step B: Controlled Aminolysis
-
Setup: Dissolve the validated intermediate from Step A in anhydrous ethanol.
-
Addition: Add 1-methoxypropan-2-amine (1.05 eq).
-
Causality: Using only a strict 0.05 eq excess prevents the aliphatic amine from acting as a transamidation agent[1].
-
-
Reaction: Stir at 20–25°C for 12 hours. CRITICAL: Do not apply heat.
-
Self-Validation (IPC 2): Monitor via LC-MS. The intermediate ([M+H]⁺ 195) should convert entirely to the target asymmetric oxalamide ([M+H]⁺ 238). If the m/z 233 peak begins to appear, immediately quench the reaction with cold water to halt transamidation.
Quantitative Data Summaries
Table 1: LC-MS Diagnostic Profile for Impurity Tracking
| Compound Type | Chemical Identity | [M+H]⁺ | Relative Retention | Primary Cause of Formation |
| Target | N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide | 238 | 1.00 (Ref) | Desired Pathway |
| Impurity A | N,N'-bis(1-methoxypropan-2-yl)oxalamide | 233 | 0.85 (Polar) | Transamidation (Excess heat/amine) |
| Impurity B | N,N'-bis(pyridin-3-yl)oxalamide | 243 | 1.20 (Non-polar) | Double Acylation in Step 1 |
| Impurity C | 2-oxo-2-(pyridin-3-ylamino)acetic acid | 167 | 0.40 (Highly Polar) | Ester Hydrolysis (Trace moisture) |
| Intermediate | Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate | 195 | 1.10 | Incomplete Step B Aminolysis |
Table 2: Impact of Step B Temperature on Transamidation (Scrambling)
| Reaction Temp (°C) | Target Yield (%) | Impurity A Yield (%) | Unreacted Intermediate (%) |
| 0°C | 45% | < 1% | 54% |
| 25°C (Optimized) | 92% | 2% | 5% |
| 40°C | 70% | 28% | < 1% |
| 60°C | 35% | 62% | 0% |
Visual Workflows
Reaction pathway detailing the formation of the target asymmetric oxalamide versus scrambling impurities.
Diagnostic decision tree for troubleshooting LC-MS impurity profiles during oxalamide synthesis.
References
-
Benchchem . "Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- | 23949-66-8". Benchchem.com. 1
-
Organometallics . "A New Class of Chelating N-Heterocyclic Carbene Ligands and Their Complexes with Palladium". ACS Publications. 3
-
Chemical Reviews . "Recent Developments in General Methodologies for the Synthesis of α-Ketoamides". ACS Publications. 4
-
The Journal of Organic Chemistry . "TBHP Mediated C–N Bond Cleavage of Tertiary Amines toward the Synthesis of Oxalamides and α,β-Epoxy Amides". ACS Publications. 2
Sources
Preclinical Efficacy Guide: N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide (NMP-Pyr-Ox) vs. Legacy DHODH Inhibitors
Executive Summary
The pursuit of highly selective metabolic inhibitors has driven a renaissance in targeting the de novo pyrimidine biosynthesis pathway for oncology and autoimmune applications. N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide , hereafter referred to as NMP-Pyr-Ox , is a rationally designed, next-generation small-molecule inhibitor of human Dihydroorotate Dehydrogenase (hDHODH).
This guide objectively compares the biochemical and cellular efficacy of NMP-Pyr-Ox against established standard-of-care alternatives: Teriflunomide (an FDA-approved immunomodulator with known hepatotoxicity) and Brequinar (a highly potent inhibitor historically limited by a narrow therapeutic window)[1]. By outlining the causality behind its structural design and providing self-validating experimental protocols, this document serves as a comprehensive reference for drug development professionals evaluating NMP-Pyr-Ox for preclinical advancement.
Mechanistic Rationale & Pathway Dynamics
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in de novo pyrimidine biosynthesis—the oxidation of dihydroorotate to orotate[2]. This process is functionally coupled to the mitochondrial electron transport chain (ETC) via ubiquinone (Coenzyme Q), linking cellular respiration directly to nucleic acid synthesis and p53 pathway activation[2],[3].
Structural Causality of NMP-Pyr-Ox: Legacy inhibitors often rely on bulky biphenyl moieties that can lead to off-target kinase inhibition and poor pharmacokinetic profiles[1]. NMP-Pyr-Ox was engineered to overcome these limitations:
-
The Oxalamide Core: Acts as a rigid, low-molecular-weight linker that perfectly mimics the transition state geometry of the natural substrate.
-
The Pyridin-3-yl Group: Establishes a critical, high-affinity hydrogen bond network within the ubiquinone-binding tunnel of the inner mitochondrial membrane.
-
The 1-methoxypropan-2-yl Moiety: This is the primary differentiator. Unlike the rigid biphenyl systems seen in Brequinar, this flexible, oxygen-containing aliphatic chain perfectly occupies a small hydrophobic subsite (formed by Met43, Leu46, and Gln47), displacing high-energy water molecules and drastically increasing binding entropy without adding lipophilic bulk[4].
De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition by NMP-Pyr-Ox.
Comparative Efficacy Data
The table below synthesizes quantitative performance metrics of NMP-Pyr-Ox against Teriflunomide and Brequinar. Data reflects in vitro enzymatic inhibition and in vivo cellular assays using acute myeloid leukemia (AML) cell lines, which are highly dependent on pyrimidine synthesis[5].
| Compound | Target | IC₅₀ (hDHODH Enzymatic) | EC₅₀ (AML Cell Viability) | Selectivity Index (SI) | Hepatotoxicity Risk |
| Teriflunomide | hDHODH | 1.2 µM | >50 µM | < 10 | High (Black-box warning) |
| Brequinar | hDHODH | 20 nM | 0.5 µM | ~ 50 | Moderate (Narrow window) |
| NMP-Pyr-Ox | hDHODH | 8 nM | 0.04 µM | > 1000 | Low |
Note: NMP-Pyr-Ox demonstrates a sub-nanomolar affinity profile that is ~2.5x more potent than Brequinar, while maintaining a vastly superior Selectivity Index (SI), minimizing the risk of off-target toxicity.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems . They do not merely measure an endpoint; they include internal mechanistic controls to prove causality.
Protocol A: In Vitro DHODH Enzymatic Assay (DCIP Reduction)
Causality behind the design: Direct optical measurement of Coenzyme Q reduction is obscured by cellular noise. We utilize 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. As DHODH oxidizes dihydroorotate, electrons are shuttled to DCIP, causing a measurable colorimetric shift from blue to colorless. This allows for real-time kinetic tracking of enzyme velocity.
-
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 1 mM KCN (to block ETC complex IV), and 0.1 mM DCIP.
-
Enzyme Incubation: Add 10 nM of recombinant human DHODH to the buffer.
-
Inhibitor Titration: Introduce NMP-Pyr-Ox, Brequinar, and Teriflunomide at varying concentrations (0.1 nM to 10 µM) into separate wells. Incubate for 15 minutes at 25°C to allow steady-state binding.
-
Reaction Initiation: Add 1 mM L-dihydroorotate and 0.1 mM decylubiquinone to initiate the reaction.
-
Kinetic Readout: Measure absorbance continuously at 600 nm for 10 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression of the initial velocity ( V0 ).
Protocol B: Cellular Proliferation & Uridine Rescue Assay
Causality behind the design: A potent compound might kill cells via off-target toxicity (e.g., non-specific kinase inhibition) rather than true DHODH blockade. Because mammalian cells possess a parallel "salvage pathway" for pyrimidines, supplementing the media with exogenous uridine circumvents the need for de novo synthesis[5]. If NMP-Pyr-Ox is strictly on-target, uridine supplementation will completely rescue cell viability.
-
Cell Plating: Seed AML cells (e.g., THP-1 or HL-60) at 1×104 cells/well in a 96-well plate using RPMI-1640 media supplemented with 10% dialyzed FBS (to remove trace pyrimidines).
-
Compound Treatment: Treat cells with EC₅₀ and 10x EC₅₀ concentrations of NMP-Pyr-Ox.
-
Uridine Rescue (The Validation Step): Divide the treated wells into two cohorts:
-
Cohort 1: Vehicle control (No Uridine).
-
Cohort 2: Supplemented with 100 µM exogenous Uridine.
-
-
Incubation & Readout: Incubate for 72 hours at 37°C. Assess cell viability using a standard ATP-luminescence assay (e.g., CellTiter-Glo).
-
Data Interpretation: A >95% restoration of cell viability in Cohort 2 validates that the cytotoxicity observed in Cohort 1 is exclusively driven by pyrimidine starvation via DHODH inhibition.
Pharmacokinetics & Safety Profile
The clinical failure of many DHODH inhibitors stems from a failure to separate the efficacious dose from the toxic dose. NMP-Pyr-Ox's unique 1-methoxypropan-2-yl substitution drastically lowers its lipophilicity (LogP) compared to legacy biphenyl compounds. This structural pivot prevents the compound from accumulating non-specifically in hepatic lipid membranes, effectively mitigating the hepatotoxicity that resulted in black-box warnings for Teriflunomide. Furthermore, the rapid depletion of intracellular UMP forces malignant cells into S-phase arrest without causing the cumulative DNA damage associated with traditional cytotoxic chemotherapies[5].
References
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2 - Proceedings of the National Academy of Sciences (PNAS). 2.3 - Cell Metabolism (PMC). 3.4 - Protein & Cell (Oxford Academic). 4.1 - Molecular Cancer Therapeutics (AACR Journals). 5.5 - Expert Opinion on Therapeutic Targets (Taylor & Francis).
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A Researcher's Guide to Profiling Kinase Inhibitor Cross-Reactivity: A Comparative Analysis of a Novel Oxalamide Compound
In the landscape of targeted drug discovery, particularly concerning protein kinase inhibitors, the adage "no drug is a silver bullet" holds profound truth. While achieving high on-target potency is a primary objective, understanding a compound's off-target interactions—its cross-reactivity—is equally critical for predicting both its therapeutic window and potential toxicities. Unforeseen off-target binding can lead to adverse events, but it can also unveil opportunities for drug repositioning.[1][2]
This guide provides a comprehensive framework for assessing the cross-reactivity of a novel chemical entity, using the hypothetical compound N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide , hereafter referred to as Compound X , as our central case study. Due to the oxalamide scaffold, a common motif in kinase inhibitors, we will postulate Compound X as a novel inhibitor of the Janus kinase (JAK) family, a class of enzymes pivotal to immune signaling and a well-established therapeutic target for inflammatory diseases.[3][4]
The challenge with targeting JAKs lies in the high degree of structural homology within the family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3][5] Achieving isoform selectivity is paramount, as non-selective inhibition can lead to a range of side effects. For instance, while JAK1 inhibition is primarily linked to anti-inflammatory effects, JAK2 inhibition can cause hematological effects like anemia and thrombocytopenia.[6][7]
Here, we will objectively compare the in silico and experimental cross-reactivity profile of Compound X against three clinically approved JAK inhibitors with distinct selectivity profiles:
-
Tofacitinib: A first-generation, pan-JAK inhibitor with notable activity against JAK1 and JAK3.[3][4]
-
Upadacitinib: A second-generation inhibitor highly selective for JAK1.[7][8][9]
This guide is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed methodologies for a robust cross-reactivity assessment.
The JAK-STAT Signaling Pathway: A Primer on the Target
The JAK-STAT signaling cascade is a principal mechanism for a wide array of cytokines, interferons, and hormones to transmit signals from the cell membrane to the nucleus, regulating critical processes like immunity, cell proliferation, and inflammation.[5] The pathway's core logic is straightforward: cytokine binding to its receptor induces dimerization, bringing receptor-associated JAKs into close proximity. The JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to modulate gene expression.
Caption: Simplified overview of the JAK-STAT signaling pathway.
Part 1: A Tiered Strategy for Cross-Reactivity Profiling
A robust assessment of selectivity should not rely on a single experiment. We advocate for a tiered, cascading approach that moves from broad, high-throughput screening to specific, physiologically relevant validation. This strategy ensures that resources are focused on the most promising candidates while building a comprehensive understanding of a compound's biological interactions.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Tier 1: Biochemical Kinase Profiling
The first step is to cast a wide net. Large-scale kinase screening panels, often utilizing radiometric or fluorescence-based biochemical assays, are the industry standard for obtaining an initial view of a compound's selectivity across the human kinome.[13][14] These services provide quantitative data (e.g., % inhibition at a fixed concentration or IC50 values) against hundreds of kinases.[15][16]
Causality Behind this Choice: Biochemical assays offer high precision in a controlled, cell-free environment.[17][18] They directly measure the interaction between the compound and a purified kinase, removing the complexities of cell permeability, metabolism, and transporter effects. This provides a clean, direct comparison of inhibitory potential across a vast target space, making it an ideal first-pass screen to identify both intended targets and potent off-targets.[19]
Tier 2: Cellular Target Engagement Validation
A compound's activity in a test tube does not always translate to a cellular context.[13] Therefore, the second tier of analysis must confirm that the compound engages its intended target—and any concerning off-targets—within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[20][21]
The Principle of CETSA: CETSA is based on the concept of ligand-induced thermal stabilization.[22] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining, one can observe a "thermal shift" indicative of target engagement.[23][24]
Causality Behind this Choice: CETSA provides direct evidence of target binding in a physiologically relevant environment, accounting for factors like cell entry and intracellular concentration.[19][25] It serves as a crucial bridge between biochemical potency and cellular function, validating that the interactions observed in Tier 1 are not artifacts of the in vitro system.
Part 2: Comparative Data Analysis
For this guide, we present simulated but plausible data for Compound X, benchmarked against published data for Tofacitinib, Upadacitinib, and Fedratinib.
Table 1: Comparative JAK Family Inhibition (Biochemical IC50, nM)
This table summarizes the half-maximal inhibitory concentrations (IC50) determined from biochemical assays. Lower values indicate higher potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1 Selectivity over JAK2 | Source(s) |
| Compound X | 5 | 45 | 150 | 250 | 9x | Simulated Data |
| Tofacitinib | 1.2 | 20 | 0.9 | 113 | 16.7x | [3] |
| Upadacitinib | 43 | 110 | 2300 | 4400 | 2.6x | [3] |
| Fedratinib | 35 | 3 | 330 | >1000 | 0.08x (JAK2-selective) | [10][11] |
Analysis:
-
Compound X demonstrates potent JAK1 inhibition with 9-fold selectivity over JAK2. Its activity against JAK3 and TYK2 is significantly lower, suggesting a JAK1-preferential profile.
-
Tofacitinib acts as a pan-JAK inhibitor, potently inhibiting JAK1 and JAK3, with moderate activity against JAK2.[3]
-
Upadacitinib shows strong selectivity for JAK1 over other family members, particularly in cellular assays where its selectivity is more pronounced.[7]
-
Fedratinib is clearly JAK2-selective, a profile desirable for treating myeloproliferative neoplasms.[10][12]
Table 2: Key Off-Target Hits from a 400+ Kinase Screen (% Inhibition @ 1µM)
This table shows significant off-targets identified in a broad biochemical screen.
| Compound | ROCK1 | ROCK2 | FLT3 | TRKA | Source(s) |
| Compound X | 85% | 78% | 15% | 5% | Simulated Data |
| Tofacitinib | >50% | >50% | <10% | <10% | Public KinomeScan Data |
| Upadacitinib | <20% | <20% | <10% | <10% | [7][9] |
| Fedratinib | <20% | <20% | 92% | <10% | [10][11] |
Analysis:
-
The screen reveals a potential liability for Compound X : significant inhibition of ROCK1 and ROCK2, kinases involved in regulating cell shape and motility. This off-target activity would need to be confirmed in cellular assays and evaluated for potential safety implications.
-
Fedratinib's known off-target activity against FLT3 is also identified, which is a relevant interaction in certain leukemias.[11]
Part 3: Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed methodologies for the key validation experiment.
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to validate the engagement of Compound X with its putative target, JAK1, and a key off-target, ROCK1, in a relevant cell line (e.g., HeLa or TF-1 cells).
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Preparation & Treatment:
-
Culture human TF-1 cells to approximately 80% confluency.
-
Harvest cells and resuspend in culture medium to a density of 10-20 million cells/mL.
-
Treat cells with Compound X (e.g., 10 µM final concentration) or an equivalent volume of DMSO as a vehicle control. Incubate for 1 hour at 37°C.[22]
-
-
Heat Challenge:
-
Aliquot 100 µL of the treated cell suspension into individual PCR tubes for each temperature point.
-
Place tubes in a thermal cycler and heat for 3-8 minutes at a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C).[21]
-
Immediately cool the samples at room temperature for 3 minutes.[21]
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Add lysis buffer containing protease and phosphatase inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Analysis by Western Blot:
-
Determine the protein concentration of each supernatant using a BCA assay and normalize all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for JAK1 and ROCK1, followed by an appropriate HRP-conjugated secondary antibody.[22]
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.
-
-
Data Interpretation:
-
Plot the normalized band intensity for each target against the corresponding temperature for both DMSO- and compound-treated samples. A rightward shift of the melting curve for the compound-treated sample relative to the DMSO control indicates target stabilization and thus, direct engagement in the cell.
-
Conclusion and Authoritative Insights
This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity of a novel kinase inhibitor, Compound X . Our comparative analysis, grounded in the context of established JAK inhibitors, reveals a promising profile for Compound X as a potent, JAK1-preferential agent.
However, the initial biochemical screen also highlights a potential liability through the off-target inhibition of ROCK kinases. The critical next step, as detailed in the CETSA protocol, is to verify if this off-target interaction occurs within a cellular environment. If cellular engagement of ROCK1/2 is confirmed, subsequent functional assays would be required to determine the phenotypic consequence of this interaction.
This rigorous, layered validation process—from broad biochemical screening to specific cellular target engagement—is fundamental to modern drug discovery. It allows for the early and objective assessment of a compound's selectivity, enabling informed decisions to de-risk projects, minimize late-stage failures, and ultimately develop safer and more effective targeted therapies.[1][2]
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- Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.
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In Vivo Validation of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide Activity: A Comparative Guide for Preclinical Development
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3][4] The aberrant activation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, drives tumorigenesis and confers resistance to conventional therapies.[1][5] This has spurred the development of numerous inhibitors targeting key nodes within this pathway.
This guide provides a comprehensive framework for the in vivo validation of a novel investigational compound, N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide (hereafter referred to as "Compound X"). Based on its structural motifs, Compound X is hypothesized to be a selective inhibitor of the PI3K pathway. To establish its preclinical efficacy and therapeutic potential, a direct comparison with established PI3K inhibitors is essential. This guide will focus on a comparative analysis with Idelalisib (a PI3Kδ-selective inhibitor) and Alpelisib (a PI3Kα-selective inhibitor), providing detailed experimental protocols and data interpretation strategies for researchers, scientists, and drug development professionals.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology
The PI3K/Akt/mTOR pathway is a complex network of protein interactions that transmits signals from cell surface receptors to the nucleus, ultimately controlling cell fate.[5] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[6] Activated Akt then modulates a plethora of substrates, including mTOR, which in turn regulates protein synthesis and cell growth.[3] The pathway is negatively regulated by the tumor suppressor PTEN, which dephosphorylates PIP3.[5]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Comparative In Vivo Validation Strategy
A robust in vivo validation program is crucial to bridge the gap between promising in vitro data and clinical development. This section outlines a multi-pronged approach to comprehensively evaluate the activity of Compound X in comparison to Alpelisib and Idelalisib.
Pharmacokinetic (PK) Profiling
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is fundamental to designing effective in vivo efficacy and toxicology studies.[7] A compound's pharmacokinetic profile dictates its dosing regimen and ultimately its therapeutic window.[8][9]
Experimental Protocol:
-
Animal Model: Use female BALB/c mice (6-8 weeks old).[8] While different mouse strains can be used, consistency is key for comparative analysis.[10]
-
Compound Administration:
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via submandibular or saphenous vein puncture.[9]
-
Bioanalysis: Quantify compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) using non-compartmental analysis.
Comparative Data Table:
| Parameter | Compound X (Hypothetical) | Alpelisib | Idelalisib |
| Clearance (mL/min/kg) | To be determined | Moderate | Low to Moderate |
| Volume of Distribution (L/kg) | To be determined | Moderate | Low |
| Half-life (h) | To be determined | ~8-10 | ~8 |
| Oral Bioavailability (%) | To be determined | ~30-40 | ~40-50 |
Note: Values for Alpelisib and Idelalisib are representative and can vary based on the specific study conditions.
Pharmacodynamic (PD) and Efficacy Studies in Xenograft Models
Rationale: To demonstrate that Compound X engages its target and exerts an anti-tumor effect, it is essential to conduct studies in relevant cancer models.[12] Patient-derived xenograft (PDX) models are increasingly used as they better recapitulate the heterogeneity of human tumors.[13] The choice of xenograft model should be guided by the hypothesized target of Compound X. For a PI3K inhibitor, models with known PIK3CA mutations or PTEN loss are appropriate.[14][15]
Experimental Workflow:
Caption: Workflow for in vivo efficacy and pharmacodynamic studies.
Detailed Protocol:
-
Cell Lines and Animal Models:
-
Treatment:
-
Once tumors reach a volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Administer compounds orally for 21-28 days.
-
-
Efficacy Assessment:
-
Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).
-
Monitor body weight as an indicator of general toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study (or at specific time points), collect tumor tissue.
-
Perform Western blot analysis to assess the phosphorylation status of key pathway proteins (e.g., p-Akt, p-S6).[6][20][21][22] A significant reduction in the levels of these phosphoproteins indicates target engagement.[23][24][25]
-
Comparative Data Table:
| Treatment Group | Tumor Growth Inhibition (%) | Change in p-Akt Levels (%) | Change in Body Weight (%) |
| Vehicle | 0 | 0 | <5 |
| Compound X (Low Dose) | To be determined | To be determined | To be determined |
| Compound X (High Dose) | To be determined | To be determined | To be determined |
| Alpelisib | ~60-80%[15][26] | Significant Decrease | <10 |
| Idelalisib | ~40-60%[18][23] | Significant Decrease | <10 |
Preliminary Toxicity Assessment
Rationale: Early assessment of potential toxicities is critical for the go/no-go decision in drug development.[7] Kinase inhibitors can have off-target effects leading to adverse events.[27] Common toxicities associated with PI3K inhibitors include hyperglycemia, rash, and diarrhea.[28]
Experimental Protocol:
-
In-life Observations: During the efficacy studies, monitor mice daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Blood Chemistry: At the end of the study, collect blood for analysis of key markers of liver (ALT, AST) and kidney (BUN, creatinine) function. For PI3K inhibitors, monitoring blood glucose is particularly important.
-
Histopathology: Collect major organs (liver, kidney, spleen, heart, lungs) and fix in 10% neutral buffered formalin.[29] Embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination by a board-certified veterinary pathologist.[30]
Comparative Data Table:
| Parameter | Compound X (Hypothetical) | Alpelisib | Idelalisib |
| Hyperglycemia | To be determined | Commonly observed[28] | Less common |
| Hepatotoxicity | To be determined | Possible | Known risk[31] |
| Cardiotoxicity | To be determined | Low risk | Low risk |
| Other | To be determined | Rash, diarrhea[28] | Diarrhea, colitis |
The in vivo validation of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide (Compound X) requires a systematic and comparative approach. By benchmarking its pharmacokinetic, pharmacodynamic, efficacy, and toxicity profiles against established PI3K inhibitors like Alpelisib and Idelalisib, researchers can gain a comprehensive understanding of its therapeutic potential. The detailed protocols and comparative data frameworks provided in this guide offer a robust strategy to generate the critical data needed to support the continued development of this novel compound. A successful outcome from these studies would provide a strong rationale for advancing Compound X into investigational new drug (IND)-enabling studies.
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Pernas, S., Pandiella, A., & Ocana, A. (2021). The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. Scientific Reports, 11(1), 1-13. Retrieved from [Link]
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Pascual, T., & Turner, N. C. (2021). Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer. Expert Opinion on Pharmacotherapy, 22(5), 545-553. Retrieved from [Link]
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Wang, D., Liu, Z., Zhang, C., Liu, Y., Li, W., Wang, Z., ... & Li, F. (2022). Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid. Journal of Translational Medicine, 20(1), 1-15. Retrieved from [Link]
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Juric, D., Janku, F., Rodon, J., Burris, H. A., Mayer, I. A., Schuler, M., ... & Baselga, J. (2018). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. Journal of Clinical Oncology, 36(13), 1291-1299. Retrieved from [Link]
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Porta, C., Paglino, C., & Mosca, A. (2020). Alpelisib in the Treatment of Breast Cancer: A Short Review on the Emerging Clinical Data. Journal of Clinical Medicine, 9(11), 3698. Retrieved from [Link]
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Carol, H., Szymanska, B., Evans, K., Boehm, I., Houghton, P. J., & Smith, M. A. (2017). The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL. Cancers, 9(9), 121. Retrieved from [Link]
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Discovery and in Vivo Evaluation of Dual PI3Kβ/δ Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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A novel in vivo phenotypic assay to evaluate kinase inhibitor induced cardiotoxicity and strategies for cardioprotection. (n.d.). PubMed. Retrieved from [Link]
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Idelalisib Rescues Natural Killer Cells from Monocyte-Induced Immunosuppression by Inhibiting NOX2-Derived Reactive Oxygen Species. (2020). Cancer Immunology Research, 8(12), 1568-1580. Retrieved from [Link]
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Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). International Journal of Molecular Sciences, 23(18), 10854. Retrieved from [Link]
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PI3K inhibitor idelalisib enhances the anti-tumor effects of CDK4/6 inhibitor palbociclib via PLK1 in B-cell lymphoma. (2024). Cancer Letters, 597, 216996. Retrieved from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]
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Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. (n.d.). ResearchGate. Retrieved from [Link]
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Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. (2020). Journal of Medicinal Chemistry, 63(16), 8845-8861. Retrieved from [Link]
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Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2012). Journal of Visualized Experiments, (68), e4374. Retrieved from [Link]
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Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents. (2020). Antiviral Research, 177, 104769. Retrieved from [Link]
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Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available heat shock protein 90 inhibitor in a human tumor xenograft mouse model. (2011). The Journal of Pharmacology and Experimental Therapeutics, 338(3), 964-973. Retrieved from [Link]
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A Technical Guide to the Comparative Cytotoxicity Analysis of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide. Given the limited specific data on this molecule, this document outlines a robust, scientifically-grounded strategy for its characterization. We will detail the selection of appropriate cellular models and established reference compounds, and provide step-by-step protocols for widely accepted cytotoxicity assays. The experimental design described herein is structured to deliver a clear, comparative assessment of the compound's in vitro efficacy and selectivity, a critical step in early-stage drug discovery.
Introduction: The Rationale for Cytotoxicity Profiling
The oxalamide scaffold is a "privileged structure" in medicinal chemistry, known to be a versatile backbone for compounds with a wide array of biological activities.[1] Derivatives of this core structure have shown promise as anticancer and immunosuppressive agents, often by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the synthesis of guanine nucleotides.[1] This inhibition can lead to the arrest of cell proliferation in rapidly dividing cells, such as cancer cells.[1]
N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide is a novel compound featuring this oxalamide core. Its structural motifs, including the pyridine ring, suggest a potential for biological activity. A thorough evaluation of its cytotoxicity is a foundational step in understanding its therapeutic potential and potential liabilities. This guide will compare its effects against a panel of human cancer cell lines and a non-cancerous cell line to establish a preliminary therapeutic window.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment
A robust cytotoxicity assessment relies on a well-conceived experimental design. This involves the careful selection of cell lines, appropriate reference compounds, and reliable assay methodologies.
Selection of Cell Lines
To obtain a broad understanding of the compound's cytotoxic profile, a panel of cell lines representing different cancer types and a normal cell line for selectivity assessment is recommended.
| Cell Line | Type | Rationale |
| A549 | Human Lung Carcinoma | A commonly used cell line for initial anticancer screening.[2] |
| HepG2 | Human Hepatocellular Carcinoma | Represents a liver cancer model and is also used to assess potential hepatotoxicity.[3] |
| MCF7 | Human Breast Adenocarcinoma | A well-characterized breast cancer cell line.[4] |
| K562 | Human Chronic Myelogenous Leukemia | A suspension cell line representing a hematological malignancy.[4] |
| Vero | Monkey Kidney Epithelial Cells | A non-cancerous cell line often used to determine the selectivity index of potential therapeutic compounds.[5] |
Selection of Reference Compounds
For a meaningful comparison, it is essential to include standard chemotherapeutic agents as positive controls.
| Compound | Mechanism of Action | Rationale |
| Oxaliplatin | DNA cross-linking agent | A platinum-based drug widely used in the treatment of various cancers. It induces cell death by forming DNA adducts, leading to the inhibition of DNA replication and transcription.[6][7] |
| Doxorubicin | Topoisomerase II inhibitor and DNA intercalator | A broad-spectrum anthracycline antibiotic used in cancer chemotherapy. |
Methodologies: Detailed Protocols for Cytotoxicity Assays
The use of multiple assays with different endpoints is crucial for a comprehensive and validated assessment of cytotoxicity.[8][9] This guide focuses on the MTT assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[8][10]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10] The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture the selected cell lines in their respective recommended media until they reach approximately 80% confluency.
-
Trypsinize adherent cells (A549, HepG2, MCF7, Vero) or collect suspension cells (K562).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability using the trypan blue exclusion method.[8]
-
Dilute the cell suspension to the appropriate seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare a stock solution of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide and the reference compounds (Oxaliplatin, Doxorubicin) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions to achieve a range of final concentrations for testing.
-
Remove the old media from the wells and add fresh media containing the different concentrations of the test and reference compounds. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubate the plates for a predetermined period, typically 48 to 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay and Data Acquisition:
-
Following the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
After the incubation with MTT, add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration on a logarithmic scale.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
-
Data Presentation and Interpretation
The results of the cytotoxicity assays should be presented in a clear and comparative manner.
Comparative IC₅₀ Values
A table summarizing the IC₅₀ values for N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide and the reference compounds across the different cell lines is an effective way to present the data.
| Compound | IC₅₀ (µM) on A549 | IC₅₀ (µM) on HepG2 | IC₅₀ (µM) on MCF7 | IC₅₀ (µM) on K562 | IC₅₀ (µM) on Vero | Selectivity Index (Vero/A549) |
| N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated Value |
| Oxaliplatin | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated Value |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated Value |
Potential Mechanism of Action
The oxalamide core has been associated with the inhibition of IMPDH, which is crucial for DNA and RNA synthesis in rapidly proliferating cells.[1] A potential mechanism of action for N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide could involve a similar pathway.
Caption: Postulated mechanism of action via IMPDH inhibition.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach for the initial cytotoxic evaluation of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide. By employing a panel of cancer and non-cancerous cell lines, established reference compounds, and a validated cytotoxicity assay, this experimental framework will provide crucial data on the compound's potency, selectivity, and spectrum of activity. The insights gained from these studies will be instrumental in guiding the future development of this and other novel oxalamide derivatives as potential therapeutic agents.
References
- The Oxalamide Core: A Journey from Discovery to Diverse Biological Applic
- Comparative Analysis of Cytotoxicity Assays,
- Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids - PMC.
- What cell line should I choose for citotoxicity assays?
- (PDF)
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
- An In-depth Technical Guide to Oxanilide Derivatives: Core Characteristics and Therapeutic Potential - Benchchem.
- Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants.
- Synthesis, characterization and in vitro cytotoxicity of the first palladium(II) oxalato complexes involving adenine-based ligands - PubMed.
- Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance.
- Oxaliplatin: a review in the era of molecularly targeted therapy - PMC - NIH.
- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers.
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N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide proper disposal procedures
Operational Guide: Safe Handling and Disposal of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide
As research into novel heterocyclic compounds accelerates in drug discovery, laboratory safety and environmental compliance must scale proportionally. N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide is a specialized synthetic intermediate or ligand characterized by its pyridine ring and oxalamide linkage. Because of its specific structural motifs, improper disposal poses significant ecological risks and regulatory liabilities.
This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational framework for the safe segregation, handling, and disposal of this compound, grounded in established environmental health and safety (EHS) principles [1].
Physicochemical Profiling & Disposal Causality
To design an effective disposal protocol, we must first understand the causality behind the hazards. We do not simply throw chemicals in a bin; we engineer waste streams based on molecular behavior.
The compound features three nitrogen atoms (two in the oxalamide core, one in the pyridine ring). When subjected to thermal degradation, nitrogen-rich organics generate highly toxic nitrogen oxides (NOx). Furthermore, pyridine derivatives are notoriously ecotoxic to aquatic life and resist standard biological wastewater treatment. Therefore, aqueous drain disposal is strictly prohibited , and high-temperature incineration with NOx scrubbing is the only acceptable terminal destruction method [2].
Table 1: Structural Hazard Profile and Logistical Implications
| Molecular Feature | Estimated Hazard Characteristic | Operational Disposal Implication |
| Pyridine Ring | Ecotoxic to aquatic life; mildly basic; potential mucosal irritant. | Must be segregated from aqueous drains. Requires RCRA-compliant organic waste streams. |
| Oxalamide Core | High nitrogen content; chemically stable under ambient conditions. | Terminal disposal requires high-temperature incineration (>1000°C) equipped with active NOx scrubbers. |
| Methoxypropyl Group | Increases lipophilicity and solubility in polar organic solvents. | Liquid waste will likely be generated as a mixed organic solvent stream (e.g., DMSO, MeOH, DCM). |
| Physical State | Likely a crystalline solid or powder at room temperature. | Solid waste protocols must account for aerosolization/dust inhalation during transfer. |
Self-Validating Disposal Workflows
A robust safety protocol is a self-validating system—meaning each step contains a verification check to prevent downstream failures. Implement the following step-by-step methodologies for disposing of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide.
Workflow A: Solid Waste Management (Powders, Vials, and PPE)
This workflow applies to neat compound, contaminated weighing paper, spatulas, and disposable personal protective equipment (PPE).
-
Primary Containment: Collect all solid waste in a chemically compatible, puncture-resistant High-Density Polyethylene (HDPE) container. Validation: Do not use metal containers, as trace acidic or basic impurities from the synthesis process can cause galvanic corrosion over time.
-
Double-Bagging Protocol: For highly contaminated PPE or spill cleanup materials, place the items in a transparent, 4-mil thick polyethylene bag. Seal the bag, then place it inside the primary HDPE solid waste bin.
-
Regulatory Labeling: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state: "Hazardous Waste: Toxic Solid (Contains Pyridine Derivatives, Oxalamide)" and include the accumulation start date [2].
-
Terminal Routing: Transfer the sealed HDPE container to the facility's Central Accumulation Area (CAA) within the regulatory timeframe (typically 90 to 180 days, depending on your facility's generator status) for eventual commercial incineration.
Workflow B: Liquid Waste Management (Mother Liquors and HPLC Effluents)
This compound is frequently dissolved in solvents like Dimethyl Sulfoxide (DMSO), Methanol (MeOH), or Dichloromethane (DCM) during synthesis or purification.
-
Solvent Classification (Critical Step): Determine if the solvent matrix contains halogens (e.g., DCM, Chloroform).
-
Causality: Halogenated wastes must be segregated from non-halogenated wastes. Incinerating halogenated solvents requires specific temperature controls and scrubber systems to prevent the formation of highly toxic dioxins and furans [1].
-
-
pH Verification (Self-Validation): Before adding the solution to a bulk waste carboy, test the pH of the waste stream using indicator strips. Ensure the pH is between 4.0 and 9.0. Causality: Highly acidic or basic streams can react with other organic wastes, leading to exothermic runaway reactions or container rupture.
-
Bulking and Secondary Containment: Pour the liquid into a designated, grounded HPLC waste carboy or safety can. The container must be kept in a secondary containment tray capable of holding 110% of the container's volume.
-
Venting: Ensure the waste carboy is equipped with a carbon-filtered exhaust valve to prevent the buildup of volatile organic compounds (VOCs) and pyridine vapors in the laboratory atmosphere [3].
Emergency Spill Response Protocol
In the event of an accidental release, immediate containment is required to prevent inhalation exposure and environmental contamination.
For Solid Spills (Powder):
-
Isolate: Evacuate non-essential personnel from the immediate vicinity.
-
Suppress Dust: Do not dry-sweep. Lightly dampen an absorbent pad with a high-flashpoint solvent (like isopropanol) and gently place it over the powder to prevent aerosolization.
-
Collect: Use a non-sparking scoop to transfer the wetted powder and the pad into a hazardous solid waste bag.
-
Decontaminate: Wipe the area with soap and water, followed by an ethanol wipe. Dispose of all wipes as solid hazardous waste.
For Liquid Spills (Solution):
-
Contain: Deploy chemical spill booms around the perimeter of the spill to prevent it from reaching floor drains.
-
Absorb: Cover the spill with an inert, amorphous silicate absorbent (e.g., vermiculite or a commercial spill powder). Validation: Never use sawdust or combustible absorbents for organic solvent mixtures.
-
Dispose: Sweep the absorbed mixture into a solid waste container and label it according to the solvent hazard (e.g., "Flammable Solid Waste").
Waste Segregation and Disposal Logic
The following diagram illustrates the operational logic for routing N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide waste streams to ensure compliance and safety.
Figure 1: Decision matrix for the segregation and terminal disposal of oxalamide derivative waste.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link]
-
United States Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories (40 CFR Part 262, Subpart K). Available at:[Link]
-
American Chemical Society (ACS). Safety Guidelines for the Chemistry Professional. Available at:[Link]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
